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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Diethyl 1,1-Cyclohexanedicarboxylate as a Cornerstone for Spirocycle Synthesis
Application Note: Diethyl 1,1-Cyclohexanedicarboxylate as a Cornerstone for Spirocycle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Spirocyclic frameworks are of immense interest in modern drug discovery due to their inherent three-dimensionality and structural novelty, which often lead to improved physicochemical properties and target engagement.[1][2][3] This application note provides a detailed guide on the strategic use of Diethyl 1,1-Cyclohexanedicarboxylate, a versatile and commercially available building block, for the synthesis of diverse spirocyclic scaffolds. We will explore core synthetic strategies, including intramolecular cyclizations and cascade reactions, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: The Strategic Value of Diethyl 1,1-Cyclohexanedicarboxylate
The quest for novel chemical matter in drug development has intensified the focus on molecules with a high fraction of sp³-hybridized carbons (Fsp³) and complex three-dimensional architectures.[2] Spirocycles, which feature two rings connected by a single quaternary carbon atom, are exemplary in this regard. Diethyl 1,1-cyclohexanedicarboxylate serves as an ideal starting material for constructing such motifs. Its key features include:
-
A Pre-formed Quaternary Center: The C1 position of the cyclohexane ring is a quaternary carbon, providing a ready-made spiro-center.
-
Reactive Dicarbonyl Moiety: The two ester groups provide a handle for a wide range of chemical transformations. The α-proton is acidic, allowing for easy enolate formation, which is central to many carbon-carbon bond-forming reactions.
-
Tunable Cyclohexane Ring: The cyclohexane scaffold can be functionalized before or after spirocyclization, offering avenues for structural diversification.
This guide will focus on three primary synthetic pathways leveraging these features: Sequential Dialkylation, Knoevenagel Condensation-Michael Addition Cascade, and Intramolecular Dieckmann Condensation.
Core Synthetic Strategies & Protocols
Strategy 1: Sequential Dialkylation for Spiro[5.X] Ring Systems
This is the most direct approach to forming a second ring at the C1 position. It involves the sequential reaction of the enolate of diethyl 1,1-cyclohexanedicarboxylate with a suitable di-electrophile. This method is highly effective for creating spiro[5.4]pentane, spiro[5.5]hexane, and other related systems.
Causality and Experimental Insight: The success of this reaction hinges on the controlled formation of the enolate and the choice of the di-electrophile. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is ideal for complete deprotonation without competing with the subsequent alkylation. The choice of dihaloalkane (e.g., 1,4-dibromobutane for a five-membered ring) dictates the size of the newly formed ring. The second intramolecular alkylation is often slower than the first intermolecular step and may require elevated temperatures to proceed efficiently.
Protocol 1: Synthesis of Diethyl Spiro[5.4]decane-6,6-dicarboxylate
-
Enolate Formation: To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere at 0 °C, add a solution of diethyl 1,1-cyclohexanedicarboxylate (1.0 eq.) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases, indicating complete enolate formation.
-
First Alkylation: Cool the reaction mixture back to 0 °C and add 1,4-dibromobutane (1.1 eq.) dropwise.
-
Second Enolate Formation & Cyclization: After stirring for 2 hours at room temperature, add a second portion of NaH (1.2 eq.) at 0 °C. Once the addition is complete, slowly warm the mixture and reflux for 12-18 hours to drive the intramolecular cyclization. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target spirocycle.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
Logical Workflow: Sequential Dialkylation
Caption: Sequential deprotonation and alkylation workflow.
Strategy 2: Knoevenagel Condensation followed by Intramolecular Michael Addition
This elegant cascade strategy builds complex heterocyclic spirocycles in a highly efficient manner. First, a Knoevenagel condensation between diethyl 1,1-cyclohexanedicarboxylate and an α,β-unsaturated aldehyde (e.g., acrolein) generates a reactive Michael acceptor.[4][5] In the presence of a suitable base, an intramolecular Michael addition can be triggered if a nucleophile is present, leading to the spirocyclic product.
Causality and Experimental Insight: The Knoevenagel condensation is typically catalyzed by a weak base like piperidine or pyridine, which facilitates both the enolate formation and the subsequent dehydration.[6] For the cascade to be successful, the initial Knoevenagel adduct must be formed efficiently. The subsequent intramolecular Michael addition is the key ring-closing step.[2][7] The choice of base and solvent can be critical in controlling the regioselectivity and stereoselectivity of this cyclization.
Protocol 2: Synthesis of a Spiro[5.5]undecane Derivative via Knoevenagel-Michael Cascade
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine diethyl 1,1-cyclohexanedicarboxylate (1.0 eq.), 3-mercaptopropanal (1.1 eq.), and a catalytic amount of piperidine (0.1 eq.) in toluene (20 mL).
-
Knoevenagel Condensation: Reflux the mixture for 4-6 hours, with azeotropic removal of water. Monitor the formation of the Knoevenagel adduct by TLC.
-
Cyclization: After cooling the reaction mixture to room temperature, add a stronger base such as 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq.) to catalyze the intramolecular thia-Michael addition.[8]
-
Stirring: Stir the reaction at room temperature for 24 hours or until TLC analysis indicates the consumption of the intermediate.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil via flash column chromatography to isolate the desired spiro-heterocycle.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Logical Workflow: Knoevenagel-Michael Cascade
Caption: Two-step Knoevenagel-Michael cascade reaction.
Strategy 3: Intramolecular Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a powerful tool for five- and six-membered ring synthesis.[9] To apply this to diethyl 1,1-cyclohexanedicarboxylate, one of the ester groups must first be extended with a carbon chain that terminates in another ester group. This creates the necessary 1,6- or 1,7-diester precursor for cyclization.
Causality and Experimental Insight: This is a multi-step process requiring careful planning. The initial alkylation to append the ester-containing chain must be selective. The subsequent Dieckmann cyclization requires a strong base (typically sodium ethoxide, NaOEt) in an alcoholic or aprotic solvent under strictly anhydrous conditions to prevent saponification.[9] The reaction is driven by the final deprotonation of the resulting β-keto ester, which is highly acidic, rendering the final step effectively irreversible.
Protocol 3: Synthesis of a Spiro[4.5]decanone Derivative
-
Precursor Synthesis (Alkylation): a. Generate the enolate of diethyl 1,1-cyclohexanedicarboxylate (1.0 eq.) using NaH (1.1 eq.) in anhydrous THF at 0 °C. b. Add ethyl 4-bromobutanoate (1.0 eq.) and allow the reaction to warm to room temperature and stir for 12 hours. c. Quench the reaction with water, extract with ether, and purify the resulting tri-ester precursor by column chromatography.
-
Dieckmann Cyclization: a. Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.5 eq.) in absolute ethanol under argon. b. Add the purified tri-ester precursor (1.0 eq.) dropwise to the NaOEt solution at room temperature. c. Heat the mixture to reflux for 6-8 hours. The formation of a solid precipitate may be observed.
-
Work-up and Decarboxylation: a. Cool the reaction mixture and neutralize with 1M HCl until acidic (pH ~2-3). b. Add an equal volume of water and heat the mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation of the β-keto ester.
-
Purification: Cool the mixture, extract with diethyl ether (3 x 25 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting spiroketone by vacuum distillation or column chromatography.
-
Characterization: Confirm the structure of the 2-substituted spiro[4.5]decanone derivative by IR (strong C=O stretch), ¹H NMR, and ¹³C NMR spectroscopy.
Logical Workflow: Dieckmann Condensation Pathway
Caption: Pathway for spiroketone synthesis via Dieckmann cyclization.
Summary of Synthetic Strategies
| Strategy | Key Reaction Type | Typical Reaction Partner(s) | Reagents / Catalysts | Resulting Spirocycle Core |
| 1. Sequential Dialkylation | Nucleophilic Substitution (Sₙ2) | Dihaloalkanes (e.g., 1,4-dibromobutane) | Strong Base (NaH, LDA) | Spiro-fused carbocycle |
| 2. Knoevenagel-Michael | Condensation / Conjugate Addition | α,β-Unsaturated Aldehyde/Ketone | Weak Base (Piperidine), Strong Base (DBU) | Spiro-fused heterocycle |
| 3. Dieckmann Condensation | Intramolecular Claisen Condensation | Halo-ester (pre-installed) | Strong Base (NaOEt, KOtBu) | Spiro-fused cyclic ketone |
Conclusion
Diethyl 1,1-cyclohexanedicarboxylate is a powerful and versatile platform for the construction of medicinally relevant spirocycles. By leveraging classic organic transformations such as alkylation, Knoevenagel condensation, Michael addition, and Dieckmann condensation, researchers can access a wide array of complex spiro[5.X] frameworks. The protocols and strategic insights provided herein offer a robust starting point for scientists in drug discovery and synthetic chemistry to design and execute efficient syntheses of novel spirocyclic compounds.
References
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PubChem. (2025). Diethyl cyclohexane-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link].
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Chemistry Stack Exchange. (2017). Synthesis of a spirocycle. Retrieved from [Link]. [Provides general community discussion on spirocycle synthesis strategies.]
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Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]. [Details a related synthesis of a cyclobutane spirocycle from diethyl malonate, illustrating the dialkylation principle.]
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D'yakonov, A. G., & Volcho, K. P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link].
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Zhang, Y., et al. (2023). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 28(15), 5849. [Link].
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Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link].
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Heravi, M. M., et al. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. RSC Advances. [Link].
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CP Lab Safety. (n.d.). Diethyl 1,1-Cyclohexanedicarboxylate, 1 gram. Retrieved from [Link].
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D'yakonov, A. G., & Volcho, K. P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link].
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D'yakonov, A. G., & Volcho, K. P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link].
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Islam, M. R., et al. (2020). Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds. Bangladesh Journal of Scientific and Industrial Research. [Link].
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Kotha, S., & Mandal, K. (2018). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link].
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ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link].
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PubChem. (2025). Diethyl trans-1,2-Cyclohexanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link].
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ResearchGate. (n.d.). Synthesis of Spiranes by Thiol-Mediated Acyl Radical Cyclization. Retrieved from [Link].
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ResearchGate. (n.d.). Synthesis and reactions of functionalized spirocyclopropanes by cyclization of dilithiated β-ketosulfones, α-cyanoacetone and diethyl 2-oxopropylphosphonate with 1,1-diacetylcyclopropane. Retrieved from [Link].
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Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal for Research in Applied Science and Engineering Technology. [Link].
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Chandrasekhar, S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters. [Link].
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ResearchGate. (n.d.). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Retrieved from [Link].
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LibreTexts Chemistry. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link].
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ResearchGate. (n.d.). Diethyl 1,1-Cyclobutanedicarboxylate. Retrieved from [Link].
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Application Notes and Protocols: Diethyl 1,1-cyclohexanedicarboxylate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Application Notes and Protocols: Diethyl 1,1-cyclohexanedicarboxylate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Diethyl 1,1-cyclohexanedicarboxylate in Medicinal Chemistry
Diethyl 1,1-cyclohexanedicarboxylate is a geminal diester built upon a cyclohexane scaffold. Its unique structural features, particularly the presence of two ester functionalities on a single carbon atom within a cyclic system, make it a highly valuable and versatile starting material in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The cyclohexane ring provides a rigid, three-dimensional framework that can be desirable for optimizing ligand-receptor interactions, while the dual ester groups offer multiple avenues for chemical modification. This application note will provide a detailed exploration of the utility of Diethyl 1,1-cyclohexanedicarboxylate as a key building block in the synthesis of important APIs, with a focus on practical, step-by-step protocols for its conversion into valuable intermediates and final drug substances. We will delve into the synthesis of the anticonvulsant drug Gabapentin and the construction of spiro-hydantoin scaffolds, which are prevalent in a range of biologically active compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.28 g/mol | [1] |
| Appearance | Colorless liquid or solid | [1] |
| CAS Number | 1139-13-5 | [1] |
| Boiling Point | ~260-262 °C | |
| Density | ~1.07 g/cm³ | |
| Solubility | Soluble in most organic solvents. |
Safety Information: Diethyl 1,1-cyclohexanedicarboxylate should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Application 1: Synthesis of Gabapentin
Gabapentin, an anticonvulsant and analgesic agent, is a prime example of an API that can be synthesized from Diethyl 1,1-cyclohexanedicarboxylate. The synthetic strategy involves the initial hydrolysis of the diester to 1,1-cyclohexanedicarboxylic acid, which is then converted to 1,1-cyclohexanediacetic acid. Subsequent formation of the monoamide and a Hofmann rearrangement yield Gabapentin.[2][3]
Workflow for Gabapentin Synthesis
Caption: Synthetic pathway from Diethyl 1,1-cyclohexanedicarboxylate to Gabapentin.
Protocol 1.1: Hydrolysis of Diethyl 1,1-cyclohexanedicarboxylate to 1,1-Cyclohexanedicarboxylic Acid
This protocol describes the saponification of the diethyl ester to the corresponding dicarboxylic acid, a crucial first step in the synthesis of Gabapentin precursors.
Materials:
-
Diethyl 1,1-cyclohexanedicarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification: In a round-bottom flask, dissolve Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq.) in ethanol (5-10 volumes). To this solution, add an aqueous solution of NaOH or KOH (2.2-2.5 eq.).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated HCl. A white precipitate of 1,1-cyclohexanedicarboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,1-cyclohexanedicarboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Protocol 1.2: Synthesis of 1,1-Cyclohexanediacetic Acid
While the direct conversion of 1,1-cyclohexanedicarboxylic acid to 1,1-cyclohexanediacetic acid can be achieved through methods like the Arndt-Eistert homologation, industrial processes often utilize alternative routes starting from different precursors for cost-effectiveness.[4] For the purpose of this guide, we will outline the subsequent steps from the more readily available 1,1-cyclohexanediacetic acid.
Protocol 1.3: Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid Monoamide
This protocol details the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide to yield Gabapentin.[2][5]
Materials:
-
1,1-Cyclohexanediacetic acid monoamide
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution or Sodium hypobromite (NaBrO) solution
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
pH meter
Procedure:
-
Hofmann Rearrangement: Prepare a solution of sodium hypohalite by adding sodium hypochlorite or sodium hypobromite solution to an aqueous solution of sodium hydroxide at a low temperature (typically -5 to 0 °C).
-
Slowly add a solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide to the vigorously stirred hypohalite solution, maintaining the temperature between -8 to -5 °C.
-
After the addition is complete, stir the mixture at this temperature for about 1 hour.
-
Allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1 hour to complete the rearrangement.
-
Work-up and Isolation: Cool the reaction mixture to 15-20 °C and adjust the pH to approximately 5 with concentrated HCl.
-
Wash the aqueous solution with dichloromethane to remove organic impurities.
-
Further adjust the pH of the aqueous layer to 2 with concentrated HCl and stir for several hours to precipitate Gabapentin hydrochloride.
-
Filter the precipitate and dry to obtain crude Gabapentin hydrochloride.[2] The free-base form, Gabapentin, can be obtained by further purification, for instance, through ion-exchange chromatography or by neutralization and recrystallization.
Application 2: Synthesis of Spiro-hydantoin Derivatives
Spiro-hydantoins are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, antiviral, and anticancer properties. Diethyl 1,1-cyclohexanedicarboxylate can serve as a precursor for the synthesis of spiro-hydantoins through its conversion to a cyclohexanone derivative, which then undergoes the Bucherer-Bergs reaction.
Workflow for Spiro-hydantoin Synthesis
Caption: Synthetic pathway from Diethyl 1,1-cyclohexanedicarboxylate to a spiro-hydantoin.
Conceptual Protocol 2.1: Synthesis of a Cyclohexanone Precursor via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6][7] While Diethyl 1,1-cyclohexanedicarboxylate itself is a geminal diester and not suitable for a standard Dieckmann condensation, it can be elaborated into a 1,6- or 1,7-diester which can then undergo this cyclization. A more direct, albeit conceptual, approach would be the acyloin condensation. For the purpose of illustrating the utility of the core cyclohexane structure, we will proceed with the Bucherer-Bergs reaction from a generic cyclohexanone.
Protocol 2.2: Bucherer-Bergs Synthesis of a Spiro-hydantoin from Cyclohexanone
The Bucherer-Bergs reaction is a multicomponent reaction that provides a straightforward route to 5,5-disubstituted hydantoins from ketones.[8][9]
Materials:
-
Cyclohexanone (as a representative ketone derivable from the core structure)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) - EXTREMELY TOXIC, HANDLE WITH EXTREME CAUTION
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Equipment:
-
Pressure-rated reaction vessel (autoclave) or a well-sealed round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and flask
Procedure:
-
Reaction Setup (Caution: Cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel): In a suitable reaction vessel, combine cyclohexanone (1.0 eq.), potassium cyanide (1.5-2.0 eq.), and ammonium carbonate (3.0-4.0 eq.) in a mixture of ethanol and water (typically 1:1 v/v).
-
Reaction: Seal the vessel and heat the mixture to 60-100 °C with vigorous stirring for several hours (typically 6-24 hours). The progress of the reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the spiro-hydantoin may form.
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of 6-7 to precipitate the product fully and to neutralize any remaining cyanide (forms HCN gas - ensure adequate ventilation).
-
Filter the solid product using a Buchner funnel and wash it thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the crude spiro-hydantoin. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.
Conclusion
Diethyl 1,1-cyclohexanedicarboxylate is a readily available and highly versatile building block for the synthesis of complex and pharmaceutically relevant molecules. Its inherent structural features allow for the construction of diverse scaffolds, including those found in APIs like Gabapentin and various spiro-hydantoin derivatives. The protocols outlined in this application note provide a practical framework for researchers and drug development professionals to leverage the synthetic potential of this valuable starting material. As with all chemical syntheses, careful optimization of reaction conditions and adherence to safety protocols are essential for achieving high yields and purity of the target compounds.
References
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PROCESS FOR THE PREPARATION OF GABAPENTIN - European Patent Office - EP 3604272 A1. (URL: [Link])
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Dieckmann Condensation Reaction Mechanism - YouTube. (URL: [Link])
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])
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Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. (URL: [Link])
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[Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. (URL: [Link])
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Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem. (URL: [Link])
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Conversion of Diethylmalonate to Cyclohexane carboxylic acid - YouTube. (URL: [Link])
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Bucherer–Bergs reaction - Wikipedia. (URL: [Link])
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Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - MDPI. (URL: [Link])
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
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WO/2003/002504 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANEDIACETIC ACID - WIPO Patentscope. (URL: [Link])
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Formation of Diethyl 2-Amino-1-cyclopentenylphosphonates: A Simple Synthesis with a Unique Mechanism - Sci-Hub. (URL: [Link])
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Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem - NIH. (URL: [Link])
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Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water - ResearchGate. (URL: [Link])
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Hydantoin synthesis - Organic Chemistry Portal. (URL: [Link])
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Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (URL: [Link])
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Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem. (URL: [Link])
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- 4. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 5. CA2570461C - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Heterocyclic Scaffolds from Diethyl 1,1-Cyclohexanedicarboxylate
Application Note: Synthesis of Heterocyclic Scaffolds from Diethyl 1,1-Cyclohexanedicarboxylate
Abstract
This application note details the synthetic utility of Diethyl 1,1-cyclohexanedicarboxylate (DE-1,1-CDC) as a privileged scaffold for generating spiro-fused heterocyclic compounds. Leveraging the Thorpe-Ingold effect (gem-dialkyl effect), this precursor exhibits accelerated cyclization rates compared to acyclic malonate analogs.[1] We present validated protocols for the synthesis of spirobarbiturates, spiro-glutarimides, and spiro-ethers, targeting medicinal chemistry applications in CNS drug discovery (e.g., anticonvulsants, sedatives).
The Gem-Diester Advantage: Mechanistic Insight
The reactivity of DE-1,1-CDC is governed by the Thorpe-Ingold Effect .[1] In a standard diethyl malonate, the methylene hydrogens allow for free rotation, often entropically disfavoring ring closure. However, in DE-1,1-CDC, the quaternary carbon (C1 of the cyclohexane ring) forces the two ethoxycarbonyl groups into closer proximity due to internal angle compression.
-
Angle Compression: The C-C-C angle of the cyclohexane ring (~109.5° to 111°) compresses the external angle between the ester groups, reducing the activation energy for intramolecular nucleophilic attack.
-
Kinetic Acceleration: Cyclization reactions with urea or amines proceed significantly faster and with higher yields compared to diethyl malonate.[1]
Reaction Landscape
The following diagram illustrates the divergent synthetic pathways available from the parent diester.
Figure 1: Divergent synthetic pathways from Diethyl 1,1-cyclohexanedicarboxylate yielding pharmacologically active spiro-heterocycles.
Protocol A: Synthesis of Spirobarbiturates
Target: Spiro[5.5]undecane-2,4,6-trione (Cyclobarbital analog precursor) Mechanism: Base-catalyzed condensation.[1]
This reaction is the classic route to barbiturates.[1] The use of sodium ethoxide (NaOEt) is critical to deprotonate the urea, making it sufficiently nucleophilic to attack the ester carbonyls.
Materials
-
Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq)[1]
-
Urea (1.5 eq)
-
Sodium metal (2.5 eq)
-
Glacial Acetic Acid (for quenching)
Step-by-Step Methodology
-
Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve clean Sodium metal (2.5 eq) in Absolute Ethanol (10 mL/g of Na). Caution: Exothermic hydrogen evolution.[1]
-
Addition: Once the sodium has completely dissolved, add Urea (1.5 eq) to the hot ethoxide solution. Stir for 10 minutes.
-
Substrate Introduction: Add Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours . A white precipitate (the sodium salt of the barbiturate) will form.
-
Solvent Removal: Distill off approximately 70% of the ethanol.[1]
-
Workup:
-
Purification: Recrystallize from boiling water or 50% ethanol.
Critical Process Parameters (CPPs):
-
Moisture Control: Strictly anhydrous conditions are required during the reflux.[1] Water will hydrolyze the esters to the dicarboxylic acid, killing the cyclization.
-
Stoichiometry: Excess base (2.5 eq) is required because the product (barbiturate) is acidic and consumes 2 equivalents of base.
Protocol B: Synthesis of Spiro-Glutarimides
Target: 3-Azaspiro[5.5]undecane-2,4-dione Relevance: Structural analog of the anticonvulsant glutarimides.[1]
Unlike the barbiturate synthesis, this pathway involves the formation of a diamide intermediate followed by thermal or base-mediated ring closure.
Data Summary: Amine Nucleophiles
| Nucleophile | Product Class | Conditions | Yield (Typical) |
| Ammonia (NH₃) | Unsubstituted Imide | 150°C (Sealed Tube) | 65–75% |
| Methylamine | N-Methyl Imide | NaOEt / EtOH / Reflux | 80–85% |
| Benzylamine | N-Benzyl Imide | Xylene / Reflux / Dean-Stark | 70–80% |
Step-by-Step Methodology (Ammonia Route)
-
Mixing: Combine Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq) and concentrated aqueous Ammonia (28%, 5.0 eq) in a pressure vessel or autoclave.
-
Amidation: Heat to 100°C for 12 hours . This converts the diester to the 1,1-cyclohexanedicarboxamide.
-
Isolation of Diamide: Cool and filter the precipitated diamide. Wash with cold water.[1]
-
Cyclization (Imide Formation): Place the dry diamide in a flask and heat neat to 170–180°C (oil bath) for 2 hours. Ammonia gas will evolve (ensure ventilation).[1] The solid will melt and resolidify as the imide forms.
-
Purification: Recrystallize the crude imide from ethanol.
Protocol C: Reduction to Spiro-Ethers
Target: 2,4-Dioxaspiro[5.5]undecane (via 1,1-Cyclohexanedimethanol) Mechanism: Hydride reduction followed by acetalization.[1]
This protocol transforms the diester into a spiro-cyclic ether, a scaffold seen in pheromone synthesis and specialized solvents.[1]
Figure 2: Reduction and cyclization workflow.
Step-by-Step Methodology
-
Reduction:
-
Suspend Lithium Aluminum Hydride (LAH, 2.2 eq) in dry THF under Argon.
-
Cool to 0°C. Add Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq) in THF dropwise.
-
Warm to room temperature and reflux for 4 hours.
-
Fieser Quench: Carefully add water (1x mass of LAH), 15% NaOH (1x), and water (3x). Filter the granular precipitate.[1]
-
Concentrate filtrate to yield 1,1-Cyclohexanedimethanol .[1]
-
-
Cyclization:
-
Purification: Wash with NaHCO₃, dry over MgSO₄, and distill under reduced pressure.
References
-
Organic Syntheses. "Barbituric Acid." Org.[2][4] Synth.1936 , 16, 5. [Link]
-
Beesley, R. M., Thorpe, J. F., & Ingold, C. K. "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane."[1] J. Chem. Soc., Trans.[1]1915 , 107, 1080-1106.[1] (Foundational text on Thorpe-Ingold Effect).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for malonate condensations).
-
PubChem. "Diethyl 1,1-cyclohexanedicarboxylate."[1][4] National Library of Medicine.[1] [Link]
Sources
Experimental protocol for the synthesis of Diethyl 1,1-cyclohexanedicarboxylate
Experimental protocol for the synthesis of Diethyl 1,1-cyclohexanedicarboxylate
Application Note: AN-SYN-042 Topic: Experimental Protocol for the Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate via Perkin Alicyclic Synthesis
Abstract & Scope
This application note details the synthesis of Diethyl 1,1-cyclohexanedicarboxylate (CAS: 18368-59-1), a geminal dicarboxylate ester used as a versatile intermediate in the synthesis of barbiturates, cycloalkane amino acids, and polymer additives.
The protocol utilizes the Perkin Alicyclic Synthesis , employing a double nucleophilic substitution (
Reaction Mechanism & Logic
The synthesis proceeds via a two-stage alkylation.[1][2]
-
First Activation: Sodium ethoxide deprotonates the diethyl malonate (
) to form a resonance-stabilized enolate. -
Intermolecular Attack: The enolate attacks 1,5-dibromopentane, displacing one bromide ion.
-
Second Activation: The remaining acidic proton (now less acidic due to alkylation, but still removable) is deprotonated by a second equivalent of base.
-
Intramolecular Cyclization: The resulting anion attacks the terminal carbon of the pendant alkyl chain, closing the ring to form the thermodynamically stable chair conformation of the cyclohexane derivative.
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the competition between cyclization and polymerization.
Material Specifications & Safety
Reagents:
-
Diethyl Malonate: >99% purity. Note: Must be dry; water destroys the ethoxide base.
-
1,5-Dibromopentane: >97% purity.
-
Sodium Metal: Clean, oxide-free surfaces.
-
Ethanol (Absolute): Super-dry (anhydrous). Critical: Presence of water leads to ester hydrolysis (saponification).
Safety Profile:
-
Sodium: Reacts violently with water/moisture. Handle under inert atmosphere or mineral oil.
-
1,5-Dibromopentane: Alkylating agent; potential lachrymator and carcinogen. Use double-gloving and fume hood.
-
Reaction Exotherm: The addition of ethoxide to the halide/ester mixture is exothermic.
Experimental Protocol
Methodology: Modified Mariella & Raube Procedure (Adapted for 6-membered rings). Scale: 0.5 Molar (Base Scale).
Phase 1: Preparation of Sodium Ethoxide
-
Equip a 1-liter 3-neck round-bottom flask (RBF) with a reflux condenser (calcium chloride drying tube attached) and a pressure-equalizing dropping funnel.
-
Add 300 mL of absolute ethanol .
-
Slowly add 23.0 g (1.0 mol) of sodium metal cut into small chunks.
-
Caution: Add slowly to maintain a gentle reflux.[2] Do not allow the reaction to become too vigorous.
-
-
Stir until all sodium has dissolved. This yields a ~3.3 M solution of NaOEt.
Phase 2: Alkylation & Cyclization
-
In a separate 2-liter 3-neck RBF equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine:
-
80.0 g (0.5 mol) Diethyl Malonate
-
115.0 g (0.5 mol) 1,5-Dibromopentane
-
-
Heat the mixture to 80°C (gentle reflux) with vigorous stirring.
-
Transfer the Sodium Ethoxide solution (prepared in Phase 1) to the addition funnel.
-
Critical Step: Add the NaOEt solution dropwise to the stirring ester/halide mixture over 90 minutes .
-
Rationale: Adding the base to the reagents keeps the concentration of the free enolate low relative to the cyclization rate, minimizing intermolecular polymerization (oligomer formation).
-
-
After addition is complete, reflux the mixture for an additional 2 hours .
-
Distill off the bulk of the ethanol directly from the reaction flask until the temperature of the vapor rises, indicating ethanol removal is near complete.
Phase 3: Workup & Purification
-
Cool the residue to room temperature.[3]
-
Add 400 mL of cold distilled water to dissolve sodium bromide salts.
-
Separate the organic layer (oily upper layer).
-
Extract the aqueous layer with 3 x 100 mL Diethyl Ether (or MTBE).
-
Combine the organic layer and ether extracts.[2]
-
Wash with 50 mL saturated brine .
-
Dry over anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes. Filter.
-
Remove solvent via rotary evaporation.
-
Fractional Distillation: Distill the residual oil under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 130–135°C at 15 mmHg . (Literature analog: Cyclobutane derivative boils ~95°C at 4mm; Cyclohexane derivative is heavier).
-
Data Analysis & Expected Results
| Parameter | Specification / Expectation | Notes |
| Appearance | Clear, colorless to pale yellow liquid | Darkening indicates oxidation or polymerization. |
| Yield | 45% – 55% | Lower than cyclobutane analog due to entropy of 6-ring closure. |
| Refractive Index ( | 1.4400 – 1.4450 | Verify against standard if available. |
| Boiling Point | ~130–135°C @ 15 mmHg | High vacuum recommended for stability. |
| IR Spectrum | Strong C=O stretch @ ~1735 cm⁻¹ | Confirms ester functionality. |
Process Workflow (DOT Visualization)
Figure 2: Step-by-step operational workflow for the synthesis.
Troubleshooting & Optimization
-
Low Yield / Polymerization: If the residue in the distillation flask is excessive (thick tar), the rate of intermolecular reaction exceeded cyclization.
-
Correction: Increase the volume of solvent (High Dilution Principle) or slow the addition of the base further.
-
-
Unreacted Starting Material: If 1,5-dibromopentane is recovered.
-
Correction: Ensure the ethanol is absolutely anhydrous. Water consumes the ethoxide, stopping the second deprotonation required for ring closure.
-
-
Saponification: If the product smells of carboxylic acid or solidifies.
-
Correction: Moisture ingress occurred. Ensure all glassware is oven-dried and calcium chloride tubes are fresh.
-
References
-
Mariella, R. P.; Raube, R. (1955). "Diethyl 1,1-Cyclobutanedicarboxylate".[2][4] Organic Syntheses, Coll.[2] Vol. 3, p.213. (Foundational protocol adapted for ring size).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Malonic Ester Synthesis and Perkin Alicyclic method).
-
PubChem. (n.d.).[5][6] "Diethyl 1,1-cyclohexanedicarboxylate". National Center for Biotechnology Information. [5]
- Perkin, W. H. (1894). "The condensation of halogen derivatives of fatty alkyl esters with sodium and alkali alkyl oxides". Journal of the Chemical Society, Transactions, 65, 572-590. (Historical grounding of the alicyclic synthesis).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 4. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethyl 1,1-cyclohexanedicarboxylate in Fragrance Chemistry
Application Notes and Protocols for Diethyl 1,1-cyclohexanedicarboxylate in Fragrance Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Olfactory Potential of a Novel Ester
In the intricate world of fragrance chemistry, the molecular structure of an ingredient is paramount to its olfactory character. Even subtle changes in isomeric form can lead to vastly different scent profiles. This guide delves into the technical aspects of Diethyl 1,1-cyclohexanedicarboxylate, a molecule of interest whose potential role in fragrance formulations is largely unexplored.
While its isomer, Diethyl 1,4-cyclohexanedicarboxylate, is a well-documented fragrance ingredient with a characteristic fruity and sweet aroma, there is a notable absence of publicly available data on the specific olfactory properties of Diethyl 1,1-cyclohexanedicarboxylate. This document serves as a comprehensive guide for researchers looking to investigate the potential of this novel compound. It provides a framework for its systematic evaluation, from initial characterization to its potential application as a fragrance ingredient or a functional component such as a solvent or fixative.
Physicochemical and Safety Profile of Diethyl 1,1-cyclohexanedicarboxylate
A thorough understanding of the physical and chemical properties of a potential fragrance ingredient is the foundation for its safe and effective application.
| Property | Value | Source |
| CAS Number | 1139-13-5 | [1] |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.28 g/mol | [1] |
| Physical State | Solid | Sigma-Aldrich |
| Solubility | Soluble in water, diethyl ether, and diethylene glycol. | [2] |
Safety Information:
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for Diethyl 1,1-cyclohexanedicarboxylate:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Researchers should consult the full Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment in a well-ventilated area.
The Isomeric Distinction: The Case of the 1,4- Isomer
To appreciate the research gap concerning the 1,1-isomer, it is crucial to consider its well-characterized counterpart, Diethyl 1,4-cyclohexanedicarboxylate. This isomer is recognized for its pleasant, fruity odor profile, often described with notes of raspberry and apple.[3][4] Its application in fine perfumery and functional products like soaps, shampoos, and detergents is well-established.[5]
The stark contrast in available information between the 1,1- and 1,4-isomers underscores the principle of structure-activity relationships in fragrance chemistry. The specific placement of the ester groups on the cyclohexane ring profoundly influences the molecule's interaction with olfactory receptors.
Hypothesized Applications in Fragrance Formulations
Given the lack of a defined odor profile, the application of Diethyl 1,1-cyclohexanedicarboxylate in fragrance chemistry remains theoretical. However, based on its chemical structure as a diester, two primary potential roles can be postulated:
-
Novel Fragrance Ingredient: It may possess a unique and currently uncharacterized odor profile that could be of value in fragrance creation.
-
Functional Ingredient (Solvent/Fixative): Similar to other low-odor, high-boiling point esters like Diethyl Phthalate (DEP), it could function as a solvent to dissolve other fragrance components or as a fixative to prolong the scent's longevity.[5][6][7]
The following protocols are designed to systematically investigate these possibilities.
Protocols for the Evaluation of Diethyl 1,1-cyclohexanedicarboxylate as a Novel Fragrance Ingredient
The following workflow outlines the necessary steps to characterize the potential of Diethyl 1,1-cyclohexanedicarboxylate in fragrance applications.
Caption: Workflow for evaluating a novel fragrance ingredient.
Protocol 1: Odor Profile Evaluation
Objective: To determine the basic olfactory characteristics of Diethyl 1,1-cyclohexanedicarboxylate.
Materials:
-
Diethyl 1,1-cyclohexanedicarboxylate (high purity)
-
Perfumer's alcohol (ethanol)
-
Glass vials
-
Pipettes
-
Fragrance testing strips
Procedure:
-
Prepare a 10% solution of Diethyl 1,1-cyclohexanedicarboxylate in perfumer's alcohol.
-
Dip a clean fragrance testing strip into the solution, ensuring it is saturated but not dripping.
-
Allow the solvent to evaporate for approximately 30 seconds.
-
A panel of trained sensory analysts should then evaluate the scent at three key time points:
-
Top Note (0-5 minutes): Initial impression of the scent.
-
Heart Note (15-60 minutes): The main character of the fragrance.
-
Base Note (>60 minutes): The final, lingering scent.
-
-
Panelists should independently record descriptive terms for the odor, its intensity, and any changes over time.
Protocol 2: Evaluation as a Functional Solvent
Objective: To assess the ability of Diethyl 1,1-cyclohexanedicarboxylate to dissolve common fragrance raw materials.
Materials:
-
Diethyl 1,1-cyclohexanedicarboxylate
-
A selection of solid and viscous fragrance ingredients (e.g., vanillin, coumarin, benzoin resinoid)
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Warming plate
Procedure:
-
In separate beakers, prepare 10% solutions of various fragrance ingredients in Diethyl 1,1-cyclohexanedicarboxylate.
-
Stir the mixtures at room temperature and observe the dissolution. Gentle warming may be applied if necessary.
-
Record the solubility of each fragrance ingredient.
-
Evaluate the final solutions for any changes in color or clarity.
-
Dip fragrance strips into the solutions to determine if the Diethyl 1,1-cyclohexanedicarboxylate imparts any noticeable odor to the dissolved ingredient.
Protocol 3: Assessment of Fixative Properties
Objective: To determine if Diethyl 1,1-cyclohexanedicarboxylate can prolong the evaporation of a volatile fragrance ingredient.
Materials:
-
Diethyl 1,1-cyclohexanedicarboxylate
-
A highly volatile fragrance ingredient (e.g., limonene, ethyl acetate)
-
Perfumer's alcohol
-
Fragrance testing strips
-
Analytical balance
Procedure:
-
Prepare two solutions:
-
Solution A: 5% volatile ingredient in perfumer's alcohol.
-
Solution B: 5% volatile ingredient and 5% Diethyl 1,1-cyclohexanedicarboxylate in perfumer's alcohol.
-
-
Saturate two pre-weighed fragrance strips, one with Solution A and one with Solution B.
-
Record the initial weight of each saturated strip.
-
Place the strips in a controlled environment (constant temperature and airflow).
-
Re-weigh the strips at regular intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Plot the weight loss over time for both solutions. A slower rate of weight loss for Solution B would indicate a fixative effect.
Caption: Workflow for evaluating fixative properties.
Stability and Compatibility in Cosmetic Bases
Should Diethyl 1,1-cyclohexanedicarboxylate show promise as either a fragrance or functional ingredient, its stability and compatibility in final product formulations must be assessed.
Protocol 4: Accelerated Stability Testing
Objective: To evaluate the stability of Diethyl 1,1-cyclohexanedicarboxylate in a representative cosmetic base under accelerated aging conditions.
Materials:
-
Diethyl 1,1-cyclohexanedicarboxylate
-
Unfragranced cosmetic bases (e.g., lotion, shower gel)
-
Oven capable of maintaining 40°C
-
UV light chamber
-
pH meter
-
Viscometer
Procedure:
-
Incorporate Diethyl 1,1-cyclohexanedicarboxylate at a typical concentration (e.g., 0.5-2.0%) into the cosmetic bases.
-
Package the samples in their intended final packaging.
-
Store sets of samples under the following conditions for a period of 12 weeks:
-
Elevated Temperature: 40°C
-
Room Temperature: 20-25°C
-
UV Exposure: Cycled UV light
-
-
At regular intervals (e.g., 2, 4, 8, and 12 weeks), evaluate the samples for changes in:
-
Color
-
Odor
-
pH
-
Viscosity
-
Phase separation
-
Regulatory and Safety Considerations
All fragrance ingredients must undergo a thorough safety assessment. The Research Institute for Fragrance Materials (RIFM) provides a comprehensive framework for evaluating the safety of fragrance ingredients for human health and the environment.[8] Any investigation into a novel ingredient like Diethyl 1,1-cyclohexanedicarboxylate should follow these established principles, including assessments for skin sensitization, phototoxicity, and systemic toxicity. Furthermore, any use in commercial products would need to comply with the standards set by the International Fragrance Association (IFRA).
Conclusion
The exploration of Diethyl 1,1-cyclohexanedicarboxylate presents a unique opportunity for discovery in fragrance chemistry. While its isomeric counterpart, the 1,4-diester, is a known fruity fragrance ingredient, the 1,1-isomer remains an uncharted territory. Its potential as a novel scent, a functional solvent, or a fixative can only be determined through systematic and rigorous scientific evaluation. The protocols outlined in this guide provide a comprehensive framework for researchers to undertake this investigation, ensuring that any potential applications are built on a foundation of scientific integrity and safety.
References
-
PT. Samiraschem Indonesia. Diethyl Phthalate in Fragrance. Available from: [Link]
-
Cosmo Chemistry India. Diethyl Phthalate (DEP). Available from: [Link]
-
Tristar Intermediates. Diethyl Phthalate (DEP): Solvent Characteristics, Fragrance Uses & Regulations. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). Phthalates in Cosmetics. Available from: [Link]
-
European Commission. DIETHYL PHTHALATE. Available from: [Link]
-
Bickers, D. R., et al. (2003). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 37(2), 218-273. Available from: [Link]
-
ChemSynthesis. diethyl 1,2-cyclohexanedicarboxylate. Available from: [Link]
-
PubChem. Diethyl cyclohexane-1,1-dicarboxylate. Available from: [Link]
-
Scent.vn. Diethyl 1,4-cyclohexanedicarboxylate (CAS 19145-96-1). Available from: [Link]
-
PubChem. Diethyl 1,4-cyclohexanedicarboxylate. Available from: [Link]
Sources
- 1. Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 1,1-cyclohexanedicarboxylate | CymitQuimica [cymitquimica.com]
- 3. scent.vn [scent.vn]
- 4. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cosmochemistryindia.com [cosmochemistryindia.com]
- 6. samiraschem.com [samiraschem.com]
- 7. Diethyl Phthalate (DEP): Solvent Characteristics, Fragrance Uses & Regulations - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Technical Notes & Optimization
Technical Support Center: Optimization of Diethyl 1,1-cyclohexanedicarboxylate Synthesis
Technical Support Center: Optimization of Diethyl 1,1-cyclohexanedicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 1,1-cyclohexanedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure reproducible, high-yield results.
Introduction: The Malonic Ester Pathway to a Key Intermediate
Diethyl 1,1-cyclohexanedicarboxylate is a crucial building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals. Its synthesis is a classic example of the malonic ester synthesis, a powerful method for forming substituted carboxylic acids. The typical route involves the dialkylation of diethyl malonate with 1,5-dibromopentane, followed by an intramolecular cyclization. While straightforward in principle, this reaction is prone to several challenges that can significantly impact the final yield and purity. This guide provides a structured approach to identifying and resolving these issues.
Overall Reaction Scheme
-
Reactants: Diethyl malonate, 1,5-dibromopentane
-
Base/Solvent: Sodium ethoxide in ethanol (classic method)
-
Product: Diethyl 1,1-cyclohexanedicarboxylate
Core Reaction Mechanism
Understanding the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds through a sequence of deprotonation and nucleophilic substitution steps.
Caption: Reaction mechanism for Diethyl 1,1-cyclohexanedicarboxylate synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue: Low or Non-Existent Product Yield
Q: My final yield is significantly lower than expected, or I've recovered mostly starting materials. What are the primary causes?
A: Low yield is the most frequent complaint and can be traced back to several critical factors:
-
Moisture Contamination: The primary culprit is often water in the reaction system. Sodium ethoxide is extremely hygroscopic and reacts readily with water. This consumes the base, preventing the necessary deprotonation of diethyl malonate to form the reactive enolate.
-
Causality: The pKa of water (~15.7) is higher than that of ethanol (~16), but any moisture present will be deprotonated by the ethoxide, reducing its effective concentration for the intended reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use absolute (anhydrous) ethanol as the solvent. Handle sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
-
Ineffective Base or Incorrect Stoichiometry: At least two equivalents of base are required for the reaction to proceed to completion: one for the initial deprotonation of diethyl malonate and a second for the deprotonation of the mono-alkylated intermediate.
-
Causality: The mono-alkylated intermediate, diethyl (5-bromopentyl)malonate, still possesses an acidic proton. Without a second equivalent of base, it cannot be deprotonated to form the enolate required for the final intramolecular cyclization step.[1]
-
Solution: Use a slight excess of sodium ethoxide (e.g., 2.1 to 2.2 equivalents) relative to diethyl malonate to ensure both deprotonation steps are complete.
-
-
Insufficient Reaction Time or Temperature: This is an equilibrium-driven process that requires sufficient thermal energy and time to favor product formation.
-
Causality: Both the intermolecular and intramolecular Sₙ2 reactions have activation energy barriers that must be overcome. Heating the reaction mixture, typically to the reflux temperature of the solvent (ethanol), provides the necessary energy.[2]
-
Solution: Ensure the reaction is heated to a gentle reflux and maintained for a sufficient duration (typically 2-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diethyl malonate spot has disappeared.
-
Issue: Formation of Significant Side Products
Q: My crude NMR/GC-MS analysis shows multiple products besides the desired one. What are these impurities and how can I prevent them?
A: Side product formation is a common challenge, primarily due to the bifunctional nature of both reactants.
-
Intermolecular Dimerization: The most common side product is tetraethyl 1,1,7,7-heptanetetracarboxylate. This arises when two molecules of diethyl malonate enolate react with a single molecule of 1,5-dibromopentane.
-
Causality: This is a competition between an intramolecular reaction (cyclization) and an intermolecular reaction (dimerization). At high concentrations, the probability of two different molecules colliding (intermolecular) is higher.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of the reactants, which statistically favors the intramolecular cyclization pathway over the intermolecular one. The slow, dropwise addition of the 1,5-dibromopentane to the malonate enolate solution can also help minimize this side reaction.[3]
-
-
Incomplete Reaction (Mono-alkylation): The presence of diethyl (5-bromopentyl)malonate indicates the reaction stalled after the first alkylation.
-
Causality: As discussed under "Low Yield," this is typically due to an insufficient amount of base to perform the second deprotonation.[1]
-
Solution: Verify the stoichiometry and quality of your base. Ensure at least two full equivalents are used.
-
Issue: Difficulties in Product Purification
Q: I'm struggling to isolate a pure sample of the final product. What is the most effective purification strategy?
A: Proper workup and purification are critical for obtaining a high-purity product.
-
Ineffective Workup: Residual base or salts can complicate purification and lead to product degradation during distillation.
-
Causality: The reaction mixture contains unreacted base, sodium bromide salt, and the product. The base must be neutralized and salts removed before attempting distillation.
-
Solution: After cooling the reaction, carefully quench it with cold water or a dilute acid (e.g., HCl) to neutralize any remaining sodium ethoxide.[4] Dissolve the salts and extract the organic product into a suitable solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine to remove water-soluble impurities and residual water.[3][5]
-
-
Decomposition During Distillation: The product can decompose at very high temperatures.
-
Causality: Esters can undergo elimination or other decomposition pathways if heated too strongly, especially if acidic or basic impurities remain.
-
Solution: Purify the product by vacuum distillation.[5] Distilling under reduced pressure lowers the boiling point significantly, allowing for purification at a temperature that avoids thermal decomposition. A thorough workup to remove impurities is a prerequisite for a clean distillation.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the best base and solvent combination for this synthesis?
A: The classic and most cited method is sodium ethoxide in absolute ethanol. The ethoxide base is strong enough to fully deprotonate the malonic ester, and ethanol is a suitable solvent for all reactants. However, this system is highly sensitive to moisture. An alternative is using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This system is less moisture-sensitive but may require longer reaction times or higher temperatures.[3]
Q: Can I use Phase Transfer Catalysis for this reaction?
A: Yes, phase transfer catalysis (PTC) is an excellent alternative that can improve yields and simplify the procedure. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the malonate anion from an aqueous or solid phase (where it's generated by a base like NaOH or K₂CO₃) to the organic phase containing the 1,5-dibromopentane.[3][6] This method avoids the need for strictly anhydrous conditions required for sodium ethoxide.[6][7][8]
Q: What are the critical safety precautions I should take?
A:
-
Sodium Ethoxide: Highly flammable solid and corrosive. Reacts violently with water. It must be handled in a fume hood away from ignition sources, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
1,5-Dibromopentane: Causes skin and serious eye irritation.[9] Handle with care in a fume hood.
-
Solvents (Ethanol, Diethyl Ether, etc.): Highly flammable. Ensure no open flames or spark sources are nearby during the reaction or workup.
-
Always perform a thorough risk assessment before beginning the experiment.[5]
Data & Protocols
Key Reactant and Product Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Malonate | 160.17 | 199.3 | 1.055 |
| 1,5-Dibromopentane | 229.96 | 222-224 | 1.69 |
| Diethyl 1,1-cyclohexanedicarboxylate | 228.28 | 145-147 @ 17 mmHg | ~1.05 |
Data sourced from PubChem and other chemical suppliers.[10]
Optimized Experimental Workflow
Caption: A typical experimental workflow for synthesis and purification.
Detailed Protocol: Synthesis via Sodium Ethoxide
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: In the flask, dissolve sodium metal (2.1 eq.) in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide (2.1 eq.).
-
Reactant Addition: Once the sodium ethoxide solution has cooled, add diethyl malonate (1.0 eq.) dropwise. Following this, add 1,5-dibromopentane (1.0 eq.) slowly via the dropping funnel.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. The formation of a white precipitate (NaBr) should be observed. Monitor the reaction's completion by TLC.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into cold water to quench the reaction. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain diethyl 1,1-cyclohexanedicarboxylate as a colorless oil.[5]
References
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl acetonedicarboxylate. Coll. Vol. 1, p.235 (1941); Vol. 4, p.41 (1925). Retrieved from [Link]
- Google Patents. (2015). CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate.
-
YouTube. (2024). Conversion of Diethylmalonate to Cyclohexane carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Coll. Vol. 4, p.291 (1963); Vol. 34, p.34 (1954). Retrieved from [Link]
-
PubChem. (n.d.). Diethyl cyclohexane-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2019). Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Coll. Vol. 7, p.131 (1990); Vol. 60, p.66 (1981). Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). Diethyl 1,2-Cyclohexanedicarboxylate. Retrieved from [Link]
- Google Patents. (1962). US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
-
Journal of Chemical Education. (1998). Phase-Transfer-Catalyzed Alkylation of Ethyl Acetoacetate and Diethyl Malonate. Retrieved from [Link]
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- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 10. Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diethyl 1,1-cyclohexanedicarboxylate
Technical Support Center: Synthesis of Diethyl 1,1-cyclohexanedicarboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of Diethyl 1,1-cyclohexanedicarboxylate, a common building block in organic synthesis. It addresses frequently encountered side reactions and offers practical troubleshooting strategies to enhance yield and purity. The information is structured in a question-and-answer format to directly tackle specific experimental challenges.
Introduction to the Synthesis
The synthesis of diethyl 1,1-cyclohexanedicarboxylate is a classic example of a malonic ester synthesis, specifically an intramolecular dialkylation. The reaction proceeds by deprotonating diethyl malonate to form a nucleophilic enolate, which then reacts with a suitable dihaloalkane, such as 1,5-dibromopentane, to form a six-membered ring.[1][2] While conceptually straightforward, this reaction is often plagued by competing side reactions that can significantly lower the yield and complicate purification. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My yield of diethyl 1,1-cyclohexanedicarboxylate is very low, and I've isolated a significant amount of a high-boiling point byproduct. What is happening?
Answer:
This is the most common issue in this synthesis and is almost certainly due to a competing intermolecular reaction . Instead of the two ends of the 1,5-dibromopentane reacting with the same molecule of diethyl malonate (intramolecular reaction), one molecule of 1,5-dibromopentane reacts with two separate molecules of diethyl malonate. This results in the formation of tetraethyl heptane-1,1,7,7-tetracarboxylate, a much larger and higher-boiling molecule.[2]
Causality:
The desired intramolecular reaction is a first-order process, meaning its rate depends on the concentration of the mono-alkylated intermediate. The competing intermolecular reaction is a second-order process, as it requires two molecules (the mono-alkylated intermediate and another diethyl malonate enolate) to collide. At high concentrations, the probability of these intermolecular collisions increases, favoring the formation of the undesired byproduct.
Troubleshooting Protocol:
-
Employ High-Dilution Conditions: This is the most critical factor in favoring the intramolecular cyclization. By significantly increasing the solvent volume, you decrease the concentration of the reactants, thereby reducing the likelihood of intermolecular collisions. A common technique is to slowly add the solution of the reactants to a large volume of solvent over an extended period.
-
Slow Addition of Reagents: Add the diethyl malonate and 1,5-dibromopentane mixture slowly to the base solution. This ensures that the concentration of the reactive intermediates remains low at any given time, further promoting the intramolecular pathway.
Question 2: I'm observing the formation of products that seem to be derived from the elimination of HBr from 1,5-dibromopentane. How can I minimize this?
Answer:
This side reaction is a classic E2 elimination, where the base used to deprotonate the diethyl malonate also acts as a base to eliminate hydrogen bromide from the 1,5-dibromopentane, leading to the formation of various unsaturated pentenes.[3][4]
Causality:
Strong, sterically hindered bases are more likely to promote elimination over substitution. While sodium ethoxide is a common choice, its basicity can be sufficient to induce some elimination, especially at higher temperatures.
Troubleshooting Protocol:
-
Choice of Base: While sodium ethoxide is standard, a less-hindered and strong base like sodium hydride (NaH) can be advantageous. NaH is a non-nucleophilic base that irreversibly deprotonates the diethyl malonate, and the resulting sodium enolate is then available for the substitution reaction.
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible while still allowing for a sufficient reaction rate. Lower temperatures generally favor substitution over elimination.
-
Choice of Dihaloalkane: While 1,5-dibromopentane is common, using 1,5-diiodopentane can sometimes be beneficial. The carbon-iodine bond is weaker and more polarizable, making the iodine a better leaving group and potentially favoring the SN2 reaction over elimination. However, diiodides are more expensive and less stable.
Question 3: My final product is contaminated with a significant amount of unreacted diethyl malonate and the mono-alkylated intermediate. How can I improve the conversion and purification?
Answer:
Incomplete reaction and co-elution or co-distillation of closely related species are common challenges in this synthesis.
Causality:
-
Insufficient Base: If less than two equivalents of base are used, the reaction will not proceed to completion, leaving unreacted starting material and the mono-alkylated intermediate.
-
Premature Quenching: Quenching the reaction too early will also result in incomplete conversion.
-
Purification Challenges: The boiling points of diethyl malonate, the mono-alkylated intermediate (diethyl (5-bromopentyl)malonate), and the desired product can be relatively close, making separation by simple distillation difficult.
Troubleshooting Protocol:
-
Stoichiometry of the Base: Ensure at least two full equivalents of a strong base (like sodium ethoxide or sodium hydride) are used to drive the reaction to completion by deprotonating both the initial diethyl malonate and the mono-alkylated intermediate.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and ensure the disappearance of the starting materials before quenching.
-
Fractional Distillation: For purification, fractional distillation under reduced pressure is highly recommended over simple distillation.[5][6] The use of a fractionating column with a high number of theoretical plates will provide better separation of the components with close boiling points.[5][6]
| Compound | Approximate Boiling Point |
| Diethyl malonate | ~199 °C (at atm. pressure) |
| Diethyl (5-bromopentyl)malonate | Higher than diethyl malonate |
| Diethyl 1,1-cyclohexanedicarboxylate | Higher than the mono-alkylated intermediate |
| Tetraethyl heptane-1,1,7,7-tetracarboxylate | Significantly higher boiling point |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for this reaction?
A1: The presence of water can lead to several undesirable side reactions. The primary issue is the hydrolysis of the ester groups in both the diethyl malonate and the product, which would form the corresponding carboxylic acids.[7] Additionally, water will react with strong bases like sodium ethoxide or sodium hydride, quenching them and reducing the efficiency of the desired deprotonation. A common practice is to use freshly distilled, dry ethanol to prepare the sodium ethoxide solution.[8]
Q2: Can I use a different base, like potassium carbonate?
A2: While potassium carbonate is a weaker base than sodium ethoxide, it can be used, often in a polar aprotic solvent like DMF or acetone. However, the reaction rate will likely be slower. For the intramolecular cyclization, a strong base is generally preferred to ensure complete deprotonation and drive the reaction forward efficiently.
Q3: What is the mechanism of the main reaction and the primary side reaction?
A3: The desired reaction is an intramolecular SN2 reaction, while the main side reaction is an intermolecular SN2 reaction.
Desired Intramolecular Reaction:
Caption: Competing intermolecular side reaction.
Experimental Protocol: Synthesis of Diethyl 1,1-cyclohexanedicarboxylate
This protocol is a generalized procedure based on established methods and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Diethyl malonate
-
1,5-dibromopentane
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (2.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: In a separate dropping funnel, prepare a solution of diethyl malonate (1.0 eq) and 1,5-dibromopentane (1.0 eq) in a small amount of absolute ethanol.
-
Reaction Execution (High Dilution): Heat the sodium ethoxide solution to a gentle reflux. Slowly add the solution from the dropping funnel to the refluxing sodium ethoxide solution over a period of several hours. Maintain a steady reflux throughout the addition.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until reaction monitoring (TLC or GC) indicates the consumption of starting materials.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water to dissolve the sodium bromide salt.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under vacuum.
-
Collect the fraction corresponding to the boiling point of diethyl 1,1-cyclohexanedicarboxylate.
-
References
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Plemmons, J. (2020, June 5). Fractional Distillation [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.9: The E2 Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-acetylcyclohexanol. Org. Synth. Coll. Vol. 4, p.5. Retrieved from [Link]
-
Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Org. Synth. 1980, 59, 113. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Org. Synth. 1990, 68, 83. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Khan Academy. (2010, September 16). Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High dilution reactions — New synthetic applications. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]
-
Leah4sci. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Organic Syntheses Collective Volume 1. Retrieved from [Link]
-
Filo. (2024, June 1). How could you use a malonic ester synthesis to prepare the following compounds? Show all steps. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... Retrieved from [Link]
-
Brainly. (2023, October 31). [FREE] Write the reaction of 1-bromopentane with sodium ethoxide and show all possible products (E2 and SN2) that. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
- Google Patents. (n.d.). US2373011A - Production of malonic acid.
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Org. Synth. 1952, 32, 54. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-acetylcyclohexanol. Org. Synth. Coll. Vol. 4, p.5. Retrieved from [Link]
-
Filo. (2023, November 4). a. What carboxylic acid is formed when the malonic ester synthesis is car... Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Org. Synth. 1980, 59, 12. Retrieved from [Link]
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- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of Diethyl 1,1-cyclohexanedicarboxylate by Distillation
Technical Support Center: Purification of Diethyl 1,1-cyclohexanedicarboxylate by Distillation
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of Diethyl 1,1-cyclohexanedicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through vacuum distillation. We will explore the underlying principles, provide detailed methodologies, and offer robust troubleshooting advice to overcome common experimental hurdles.
Section 1: Understanding the Compound and the Need for Vacuum Distillation
Diethyl 1,1-cyclohexanedicarboxylate is a high-boiling point ester. Attempting to distill it at atmospheric pressure would require temperatures that risk thermal decomposition, leading to impurities and reduced yield[1]. The primary mechanism of thermal decomposition for many esters involves the formation of an alkene, an alcohol, and carbon dioxide, which compromises the integrity of the target molecule[2]. Vacuum distillation is therefore the required method, as it lowers the boiling point to a temperature where the compound is stable.
Key Physical Properties
A precise understanding of the physical properties of Diethyl 1,1-cyclohexanedicarboxylate is critical for a successful distillation.
| Property | Value | Source |
| CAS Number | 1139-13-5 | [3] |
| Molecular Formula | C₁₂H₂₀O₄ | [3] |
| Molecular Weight | 228.28 g/mol | [3] |
| Estimated Boiling Point (Atmospheric) | > 275 °C (Decomposition likely) | [1][4] |
| Estimated Boiling Point (Vacuum) | ~125-135 °C at 0.5 mmHg | Based on similar structures[5] |
| Appearance | Colorless Liquid/Solid | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of the distillation.
Q1: Why is vacuum distillation essential for this compound?
A1: As indicated in the table above, Diethyl 1,1-cyclohexanedicarboxylate has a very high boiling point. Heating the compound to its atmospheric boiling point would likely supply enough energy to break chemical bonds, causing it to decompose[1]. By reducing the pressure of the system, we lower the temperature required for the liquid to boil, thus preserving the molecule's structure.
Q2: What kind of vacuum pump do I need?
A2: To achieve a boiling point in the manageable range of 125-135 °C, a high vacuum is necessary (e.g., below 1 mmHg). A dual-stage rotary vane pump is highly recommended. A simple water aspirator will not provide a sufficient vacuum to distill this compound without excessive heating. It is also critical to protect the pump from corrosive vapors by using a cold trap (typically with dry ice/acetone or liquid nitrogen) between the distillation apparatus and the pump[6].
Q3: What are the most likely impurities in my crude sample?
A3: The most common impurities depend on the synthetic route. If prepared from the alkylation of diethyl malonate with 1,5-dibromopentane, potential impurities include unreacted diethyl malonate and 1,5-dibromopentane[7]. Both of these are significantly more volatile than the product and should be easily removed as a forerun fraction during the initial stages of the distillation.
Q4: How do I know if my final product is pure?
A4: The primary indicator during distillation is a stable boiling point at a constant pressure. Once the pure fraction begins to distill, the temperature at the thermometer head should remain constant. For confirmation, the collected fractions should be analyzed by methods such as ¹H NMR, ¹³C NMR, or GC-MS to check for the absence of starting materials or side-products.
Section 3: Detailed Experimental Protocol
This protocol provides a step-by-step guide for the vacuum distillation of Diethyl 1,1-cyclohexanedicarboxylate.
Materials:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask (pear-shaped or round-bottom)
-
Magnetic stirrer and stir bar (or boiling chips)
-
Heating mantle
-
Lab jack
-
Vacuum pump (dual-stage rotary vane)
-
Cold trap
-
Vacuum tubing
-
Vacuum grease
-
Keck clips
Procedure:
-
Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean, dry, and lightly greased to ensure a good seal[8]. Use Keck clips to secure all joints.
-
Charging the Flask: Add the crude Diethyl 1,1-cyclohexanedicarboxylate and a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
System Seal Check: Begin stirring. Close the system to the atmosphere and slowly turn on the vacuum pump. The pressure should drop steadily. If the target pressure (e.g., <1 mmHg) is not reached, there is a leak. (See Troubleshooting Section).
-
Heating: Once a stable, low pressure is achieved, begin to slowly heat the distilling flask with the heating mantle.
-
Forerun Collection: The first vapors to distill will be lower-boiling impurities (e.g., residual solvents or starting materials). The temperature will rise and then plateau as this fraction distills. Collect this forerun in the initial receiving flask.
-
Product Collection: After the forerun is removed, the temperature may drop slightly before rising again to a higher, stable plateau. This indicates the product is beginning to distill. Quickly switch to a new, clean receiving flask to collect the pure Diethyl 1,1-cyclohexanedicarboxylate. Record the stable temperature and pressure.
-
Termination: Stop the distillation when only a small amount of residue remains in the distilling flask or when the temperature begins to fluctuate again.
-
Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.
Experimental Workflow Diagram
Caption: Standard workflow for vacuum distillation.
Section 4: Troubleshooting Guide
Distillation of high-boiling compounds can present unique challenges. This guide addresses the most common issues in a question-and-answer format.
Q: My system won't reach the target vacuum. What should I do?
A: This is almost always due to a leak in the system.
-
Check all connections: Ensure every glass joint is properly seated and sealed with vacuum grease. Check that all Keck clips are secure[8].
-
Inspect tubing: Look for cracks or holes in the vacuum tubing. Ensure the tubing is rated for high vacuum.
-
Pump issues: Confirm your pump oil is clean and the pump is functioning correctly. Check the cold trap; if it's full or not cold enough, volatile substances can enter the pump and degrade its performance[6].
-
Isolate the leak: If possible, use a vacuum gauge to test sections of the apparatus to pinpoint the source of the leak.
Q: The liquid in the distilling flask is bumping violently instead of boiling smoothly. Why is this happening and how can I fix it?
A: Bumping occurs when the liquid becomes superheated and boils in a single, large burst. This is common in vacuum distillation because the nucleation sites on boiling chips can become degassed and ineffective under vacuum[6].
-
Cause: Inadequate agitation or lack of nucleation sites.
-
Solution: The most effective solution is vigorous magnetic stirring. Ensure your stir bar is properly coupled with the stir plate and is spinning rapidly enough to create a deep vortex. If stirring is not possible, a very fine capillary (a "bleed tube") can be inserted to introduce a steady stream of tiny air or nitrogen bubbles to promote smooth boiling.
Q: The product in the distilling flask is turning dark brown/black. What's wrong?
A: This is a clear sign of thermal decomposition.
-
Cause: The temperature of the liquid is too high. This can be caused by an unstable vacuum or simply setting the heating mantle too high. Fluctuations in vacuum pressure are particularly problematic, as a sudden loss of vacuum will cause the boiling point to shoot up, leading to decomposition[9].
-
Solution:
-
Immediately reduce the heat.
-
Stabilize the vacuum. Find and fix any leaks that may be causing pressure fluctuations.
-
For future runs, ensure the vacuum is stable before applying significant heat. Use a controller for the heating mantle to avoid overheating the flask surface.
-
Q: I'm not getting any distillate, even though the pot is hot and the vacuum is good.
A: This "stalling" can be caused by several factors.
-
Cause 1: Insufficient Heat. The vapor pressure of the compound may not be high enough at the current temperature to travel to the condenser.
-
Solution 1: Slowly and carefully increase the heating mantle temperature.
-
Cause 2: Excessive Heat Loss. If the distillation column and head are not well-insulated, the vapor can condense and fall back into the pot before reaching the condenser. This is especially true for high-boiling compounds[6].
-
Solution 2: Insulate the Vigreux column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
Cause 3: Pressure is too low. In some cases, if the vacuum is extremely high (e.g., with a diffusion pump), the mean free path of the molecules can become very long, and distillation can slow. However, with a standard rotary vane pump, this is unlikely to be the primary issue.
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for common vacuum distillation issues.
References
- Chen, J., et al. (2019). Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. ACS Sustainable Chemistry & Engineering.
-
Scent.vn. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate (CAS 19145-96-1). Retrieved from [Link]
- Google Patents. (n.d.). CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate.
- Caballero, M. C., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials.
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl cyclohexane-1,1-dicarboxylate. Retrieved from [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues?. Retrieved from [Link]
-
ResearchGate. (2021). Thermal decomposition of esters. Retrieved from [Link]
- van der Merwe, J. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. AIChE.
-
Beaker & Wrench. (n.d.). Trouble with vacuum leaks in your distillation system?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Macrocyclic Diimines. Retrieved from [Link]
-
Reddit. (2022). Why is my vacuum distillation not working?. Retrieved from [Link]
- Australian Journal of Chemistry. (1976).
-
Wikipedia. (n.d.). Bis(2-ethylhexyl)tetrabromophthalate. Retrieved from [Link]
- van der Merwe, J. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN.
-
Organic Syntheses. (n.d.). Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. connectsci.au [connectsci.au]
- 3. Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. beakerandwrench.com [beakerandwrench.com]
- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Catalyst Regeneration for Diethyl 1,1-cyclohexanedicarboxylate Synthesis
Technical Support Center: Catalyst Regeneration for Diethyl 1,1-cyclohexanedicarboxylate Synthesis
Introduction
Welcome to the Technical Support Center for catalyst management in the synthesis of Diethyl 1,1-cyclohexanedicarboxylate. This guide is designed for researchers, chemists, and process development professionals who are utilizing catalytic methods for this synthesis and encountering challenges with catalyst longevity and performance.
The synthesis of Diethyl 1,1-cyclohexanedicarboxylate is commonly achieved via the dialkylation of diethyl malonate with 1,5-dibromopentane. This reaction typically employs a base to deprotonate the malonate and a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous or solid base and the organic reactants.[1] The efficiency of this process is critically dependent on the activity of the catalyst. Over time, catalysts can lose their efficacy through various deactivation mechanisms, leading to decreased reaction rates, lower yields, and inconsistent product quality.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It delves into the causality behind catalyst deactivation and provides validated, step-by-step protocols for regeneration, ensuring you can restore catalyst performance, reduce operational costs, and maintain the integrity of your research.
Section 1: Understanding and Regenerating Phase-Transfer Catalysts (PTCs)
Phase-transfer catalysts, such as quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB), are essential for overcoming the immiscibility of reactants in this synthesis.[2] They function by shuttling the reactive malonate anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[3]
Frequently Asked Questions (FAQs)
Q1: My reaction yield has dropped significantly after several cycles using the same batch of Tetrabutylammonium bromide (TBAB). What is causing this loss of activity?
A1: The deactivation of quaternary ammonium salt PTCs like TBAB in this synthesis typically stems from two primary causes:
-
Thermal Degradation: At elevated temperatures, especially in the presence of a strong base, quaternary ammonium salts can undergo Hofmann elimination. This process decomposes the catalyst into an alkene (e.g., 1-butene) and a tertiary amine (e.g., tributylamine), neither of which is catalytically active for phase transfer.
-
Chemical Poisoning and Fouling: The catalyst can become "poisoned" or fouled by impurities present in the reactants or by minor side products that accumulate over multiple cycles. These substances can encapsulate the catalyst or interfere with the ion-exchange process at the phase interface, reducing its efficiency.[4]
A visual inspection of your recovered catalyst can be telling. A change from a white crystalline solid to a discolored, yellowish, or oily residue often indicates the presence of impurities or degradation products.
Q2: How does the Phase-Transfer Catalyst facilitate the synthesis of Diethyl 1,1-cyclohexanedicarboxylate?
A2: The PTC acts as a shuttle for the diethyl malonate anion. The process, illustrated in the diagram below, involves the catalyst transporting the enolate from the solid/aqueous phase, where it is formed by the base, into the organic phase to react with 1,5-dibromopentane.
Q3: Is there a reliable protocol for regenerating my spent Tetrabutylammonium bromide (TBAB)?
A3: Yes, spent TBAB can often be purified and regenerated for reuse, assuming thermal degradation has not been excessive. The primary goal is to remove organic impurities and colored byproducts.
Experimental Protocol: Regeneration of TBAB
Objective: To purify spent Tetrabutylammonium bromide by removing organic impurities and degradation byproducts through solvent washing and recrystallization.
Materials:
-
Spent TBAB catalyst
-
Diethyl ether (anhydrous)
-
Toluene or Ethyl Acetate (for recrystallization)
-
Activated carbon (decolorizing grade)
-
Beakers, Buchner funnel, filter paper, rotary evaporator
Procedure:
-
Initial Solvent Wash:
-
Place the recovered (spent) TBAB in a beaker.
-
Add approximately 3-5 mL of cold, anhydrous diethyl ether per gram of catalyst.
-
Stir the slurry vigorously for 15-20 minutes. Many organic impurities and colored byproducts are soluble in ether, while TBAB is only sparingly soluble.
-
Filter the mixture using a Buchner funnel. Wash the collected white solid with a small additional portion of cold diethyl ether.
-
Dry the solid under vacuum. If the catalyst is now a clean, white powder, it may be ready for reuse. If discoloration persists, proceed to recrystallization.
-
-
Recrystallization (if needed):
-
Dissolve the ether-washed TBAB in a minimal amount of hot toluene or ethyl acetate (choose a solvent in which TBAB is soluble when hot and less soluble when cold).
-
Add a small amount of activated carbon (approx. 1-2% by weight) to the hot solution to adsorb colored impurities.
-
Caution: Use a fluted filter funnel to prevent premature crystallization during filtration.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove residual solvent.
-
-
Validation:
-
Assess the purity of the regenerated catalyst by measuring its melting point and comparing it to that of fresh TBAB. A sharp melting point close to the literature value (103-104°C) indicates high purity.
-
Perform a small-scale test reaction to confirm its catalytic activity has been restored.
-
Section 2: Troubleshooting for Heterogeneous Solid Catalysts
While phase-transfer catalysts are common, some researchers may explore solid acid or base catalysts (e.g., ion-exchange resins, zeolites) for easier separation. These catalysts face different deactivation challenges.[5]
Frequently Asked Questions (FAQs)
Q4: I am using a solid acid catalyst (e.g., Amberlyst resin) and observing a gradual drop in performance and an increased pressure drop in my flow reactor. What is happening?
A4: This combination of symptoms strongly suggests fouling , often referred to as coking .[6]
-
Fouling/Coking: In this process, high molecular weight, carbonaceous species (coke) deposit on the catalyst's surface and within its pore structure.[5] These deposits physically block access to the active sites, leading to a loss of activity. In a packed bed or flow reactor, this blockage also impedes flow, causing an increase in back-pressure.[6] This is a common deactivation mechanism for solid acid catalysts in organic synthesis.[7]
Q5: How can I confirm the cause of my solid catalyst's deactivation and choose the right regeneration strategy?
A5: A systematic approach is required to diagnose the issue and select an appropriate regeneration method. The flowchart below provides a decision-making framework, and the subsequent table details the diagnostic techniques and solutions.
Troubleshooting Summary Table
| Symptom | Potential Cause | Diagnostic Test | Recommended Regeneration Action | Citations |
| Gradual loss of activity, dark deposits on catalyst, increased back-pressure. | Fouling (Coking) | Thermogravimetric Analysis (TGA) showing weight loss upon heating in air. | Controlled calcination in an air or oxygen-diluted stream to burn off carbon deposits. | [5][6] |
| Rapid loss of activity, especially after introducing a new batch of reactant. | Poisoning | Analysis of feedstocks for impurities (e.g., sulfur, nitrogen compounds). | Wash the catalyst with a suitable solvent or a dilute acid/base solution to remove the adsorbed poison. | [4][8][9] |
| Gradual loss of activity, presence of active metal in the product mixture. | Leaching | Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) of the reaction filtrate. | Leaching is generally irreversible. Focus on prevention by using a more stable catalyst support or milder reaction conditions. | [6][10] |
| Significant activity loss after exposure to high temperatures. | Thermal Degradation (Sintering) | X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) showing an increase in catalyst crystal size. | Sintering is difficult to reverse. Some metal catalysts can be redispersed via high-temperature oxidation/reduction cycles. | [6][8] |
Experimental Protocol: Regeneration of a Coked Solid Catalyst
Objective: To remove carbonaceous deposits (coke) from a solid acid catalyst (e.g., zeolite, silica-alumina) by controlled calcination.
Materials:
-
Spent, coked catalyst
-
Tube furnace with temperature programming
-
Quartz or ceramic tube
-
Air or Nitrogen/Oxygen gas supply with flow controllers
Procedure:
-
Drying: Place the spent catalyst in the furnace tube. Heat the catalyst under a slow flow of inert gas (e.g., Nitrogen) to a temperature of 150-200°C and hold for 1-2 hours. This step removes any adsorbed water and volatile organics.
-
Controlled Burn-off:
-
While maintaining the inert gas flow, slowly ramp the temperature to the target calcination temperature (typically 450-550°C, consult catalyst specifications). A slow ramp rate (e.g., 2-5°C/min) is crucial to prevent thermal shock.[11]
-
Once at the target temperature, gradually introduce a small, controlled amount of air or a dilute oxygen/nitrogen mixture into the gas stream. The reaction is exothermic, and a high oxygen concentration can cause localized overheating (hot spots), which can permanently damage the catalyst via sintering.[12]
-
Monitor the furnace temperature closely for any sharp increases.
-
-
Hold and Cool:
-
Hold at the target temperature for 3-6 hours, or until the effluent gas shows no more CO₂ (if monitoring is available), indicating the coke has been completely combusted.
-
Switch back to a pure inert gas flow and cool the furnace down to room temperature.
-
-
Validation:
-
The regenerated catalyst should have returned to its original color.
-
Characterize the regenerated catalyst using techniques like BET surface area analysis to ensure the pore structure has been restored and compare its performance to a fresh sample in a test reaction.
-
References
- Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)
- Prasetyo, I., et al. (2019). Catalytic synthesis of diethyl carbonate via one-pot reaction from carbon dioxide, ethanol, and epoxide.
- Google Patents. (2015).
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Coll. Vol. 6, p. 374; Vol. 58, p. 32.
- ChemWis. (2023). Conversion of Diethylmalonate to Cyclohexane carboxylic acid. YouTube.
-
PubChem. (n.d.). Diethyl cyclohexane-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- de la Serna, P., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading.
- Chemistry For Everyone. (2024).
- Li, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 13973–13982.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- ChemCatBio. (n.d.).
- BenchChem. (n.d.).
- Gomez, M. F., et al. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Journal of Chemical Technology & Biotechnology, 79(6), 645-650.
- Li, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central.
- CP Lab Safety. (n.d.).
- Iranian Journal of Catalysis. (n.d.). Multi-component preparation of diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydro pyrimidine-4,5-dicarbox.
- Gumerov, F. M., et al. (2015). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. The Journal of Supercritical Fluids.
- KITopen. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading.
- Barbier, J. (1998). Deactivation of metal catalysts in liquid phase organic reactions.
- Kumar, R. (2021). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE.
- Alfa Chemistry. (n.d.).
- Dumeignil, F., et al. (2019). An In‐Situ Self‐regeneration Catalyst for the Production of Renewable Penta‐1,3‐diene.
- Mehar Al Minnath (LetsLearnChem). (2020).
- OperaChem. (2023).
- TCI America. (2018).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. researchgate.net [researchgate.net]
Technical Support: Optimization of Dieckmann Cyclization Strategies Involving Geminal Dicarboxylates
Technical Support: Optimization of Dieckmann Cyclization Strategies Involving Geminal Dicarboxylates
Topic: Troubleshooting Low Yields in the Dieckmann Condensation of Diethyl 1,1-cyclohexanedicarboxylate Department: Chemical Process Optimization & Technical Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Diagnostic Triage: The "Structural Trap"
Before adjusting solvents or bases, we must validate the reaction design. Diethyl 1,1-cyclohexanedicarboxylate presents a unique structural paradox often overlooked in rapid synthesis planning.
Critical Question: Are you attempting to cyclize the native 1,1-diester?
-
Scenario A: You are treating pure Diethyl 1,1-cyclohexanedicarboxylate with base.
-
Diagnosis: Reaction is Mechanistically Impossible.
-
Reasoning: The Dieckmann condensation requires an enolizable
-proton on one ester to attack the carbonyl of the other.[1] In 1,1-disubstituted cyclohexanes, the central carbon is quaternary (bonded to two esters and the ring carbons). There are no -protons between the esters to initiate the enolate formation required for intra-geminal cyclization.
-
-
Scenario B: You have alkylated the 1,1-diester (e.g., with ethyl bromoacetate or ethyl acrylate) and are now attempting ring closure.
-
Diagnosis: Steric Hindrance & Reversibility. [2]
-
Context: You are synthesizing a Spiro-compound (e.g., spiro[4.5]decane derivative). The formation of a quaternary spiro-center is thermodynamically challenging due to steric strain and the reversibility of the Dieckmann reaction.
-
The following guide focuses on Scenario B (Spiro-cyclization), as this is the only chemically valid context for this substrate.
Mechanism & Failure Analysis (Visualized)
The formation of spiro-cycles from 1,1-dicarboxylates faces a "Thermodynamic Hill." The quaternary center creates significant steric bulk, often stalling the reaction or favoring the open-chain retro-Claisen product.
Figure 1: Kinetic and thermodynamic barriers in spiro-Dieckmann condensation. Note the high reversibility at the enolate stage.
Troubleshooting Guide: Optimizing the Spiro-Cyclization
Issue 1: "The reaction stalls or yields are <20%."
Root Cause: The reaction is reversible. If the base is not strong enough or if the byproduct (ethanol) is not removed, the equilibrium favors the open-chain diester. Solution: The "Force" Protocol
-
Switch Base: Move from Sodium Ethoxide (NaOEt) to Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) .
-
Why: NaH generates
gas, which bubbles out, driving the equilibrium forward (Le Chatelier’s principle).[2]
-
-
Solvent Change: Switch from Ethanol to Toluene or THF .
-
Why: Non-protic solvents prevent proton exchange that can quench the active enolate. Toluene allows for higher reflux temperatures to overcome the steric barrier of the cyclohexane ring.
-
Issue 2: "I see multiple spots/impurities on TLC."
Root Cause: Intermolecular Claisen Condensation (Oligomerization). Solution: High Dilution Principle Instead of dumping reagents together, use a syringe pump addition .
-
Protocol: Dissolve the diester in a large volume of solvent. Add it slowly (over 2-4 hours) to a refluxing suspension of the base.
-
Mechanism:[1][3][4][5] Keeps the instantaneous concentration of the ester low, statistically favoring the intramolecular reaction (cyclization) over intermolecular collision (polymerization).
Issue 3: "Product disappears during workup."
Root Cause: Hydrolysis and Decarboxylation.
The
-
Cool the reaction mixture to 0°C before adding any aqueous solution.
-
Quench rapidly with cold dilute Acetic Acid or 1M HCl , ensuring pH < 4 immediately.
Validated Experimental Protocol (Spiro-Cyclization)
Standardized for the cyclization of Diethyl 1-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylate.
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) |
| Solvent | Ethanol | Toluene (Anhydrous) |
| Base | NaOEt (1.1 eq) | NaH (60% in oil, 1.5 eq) |
| Temperature | 78°C (Reflux) | 110°C (Reflux) |
| Addition | One-portion | Dropwise over 2 hrs |
| Quench | Water (RT) | Acetic Acid/Ice (0°C) |
Step-by-Step Workflow
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
-
Base Suspension: Wash NaH (1.5 eq) with dry hexane to remove oil. Suspend in anhydrous Toluene (0.1 M relative to substrate).
-
Activation: Heat Toluene to reflux (110°C). Add a catalytic amount of ethanol (2-3 drops) to initiate NaH activity if needed (optional).
-
Addition: Dissolve the alkylated 1,1-diester in Toluene. Add dropwise to the refluxing NaH suspension over 2 hours.
-
Observation: Evolution of
gas indicates reaction progress.
-
-
Completion: Continue reflux for 1-2 hours after addition is complete. Monitor by TLC (Product is usually more polar and stains dark purple with
). -
Workup: Cool to 0°C. Pour mixture into a beaker containing crushed ice and acetic acid. Extract with EtOAc.
FAQs
Q: Can I use LDA at -78°C? A: Generally, no . While LDA is a strong base, Dieckmann condensations are often endothermic and require heat to overcome the activation energy, especially when forming a strained spiro-ring. Kinetic enolization at -78°C might form the enolate, but cyclization usually fails until warmed, at which point equilibrium issues return.
Q: My product is an oil that won't crystallize. Is it pure?
A:
-
Verification: Run an NMR. Look for the characteristic enol proton (>12 ppm) or the doublet of doublets for the keto-form protons.
-
Purification: Distillation is risky (decarboxylation). Column chromatography on silica (buffered with 1% TEA to prevent hydrolysis) is preferred.
Q: Why does the 1,1-cyclohexane ring reduce the yield compared to a simple alkyl chain? A: The "Thorpe-Ingold Effect" usually helps cyclization, but here, the rigid cyclohexane chair locks the conformers. Depending on the side chain length, the ester groups may be held in an anti conformation, preventing the necessary orbital overlap for attack. High temperature (Toluene reflux) helps access the higher-energy conformers required for cyclization.
References
-
Mechanism & General Methodology
-
Spiro-Compound Synthesis Constraints
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section on Intramolecular Claisen).
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein J. Org. Chem. 2024, 20, 1633–1693. Link (Demonstrates the complexity of spiro-cyclization strategies).
-
Steric Hindrance & Base Selection
-
Troubleshooting Low Yields in Claisen/Dieckmann. BenchChem Technical Notes. Link
-
Sources
Removal of by-products from Diethyl 1,1-cyclohexanedicarboxylate reactions
Removal of by-products from Diethyl 1,1-cyclohexanedicarboxylate reactions
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Diethyl 1,1-cyclohexanedicarboxylate. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, with a focus on the removal of by-products. Our approach is grounded in mechanistic principles and validated purification protocols to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Synthesis and Common Challenges
The synthesis of Diethyl 1,1-cyclohexanedicarboxylate typically proceeds via the alkylation of diethyl malonate with 1,5-dibromopentane in the presence of a base, such as sodium ethoxide. While seemingly straightforward, this reaction is often accompanied by the formation of several by-products that can complicate purification and compromise the yield and purity of the desired product. The primary challenges arise from incomplete reaction, over-alkylation, and side reactions such as hydrolysis and transesterification. This guide will systematically address these issues.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to help you identify and resolve specific issues you may encounter during your synthesis and purification of Diethyl 1,1-cyclohexanedicarboxylate.
Problem 1: Presence of a Significant Amount of Starting Material (Diethyl Malonate) in the Crude Product.
Cause: This is one of the most common issues and can be attributed to several factors:
-
Insufficient Base: The reaction requires a sufficient amount of base to deprotonate the diethyl malonate and drive the reaction forward.
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Reaction Temperature: Sub-optimal temperatures can lead to sluggish reaction rates.
-
Purity of Reagents: The presence of moisture can quench the base.
Solution:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Optimize Base Stoichiometry: Use at least two equivalents of a strong base like sodium ethoxide to ensure complete deprotonation of diethyl malonate for both alkylation steps.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before quenching the reaction.
-
Increase Reaction Temperature: If the reaction is proceeding slowly, consider gently heating the reaction mixture, for example, to the reflux temperature of the solvent (e.g., ethanol).
Problem 2: Isolation of a Mono-alkylated By-product.
Cause: The reaction proceeds in two steps: a mono-alkylation followed by an intramolecular cyclization. If the second step is incomplete, you will isolate diethyl (5-bromopentyl)malonate. This can happen due to:
-
Insufficient Base for the Second Deprotonation: The mono-alkylated intermediate is less acidic than diethyl malonate, and a strong base is required for the second deprotonation to facilitate cyclization.
-
Steric Hindrance: Although less of a concern with a primary bromide, significant steric bulk could hinder the intramolecular SN2 reaction.
Solution:
-
Sufficient Base: As mentioned previously, ensure at least two equivalents of a strong base are used.
-
Extended Reaction Time: Allow sufficient time for the intramolecular cyclization to occur after the initial alkylation. Monitoring the reaction by TLC or GC for the disappearance of the mono-alkylated intermediate is recommended.
-
Choice of Solvent: A polar aprotic solvent can sometimes facilitate SN2 reactions. However, for base-mediated reactions, the choice of solvent must be compatible with the base used.
Problem 3: Difficulty in Separating the Product from By-products by Distillation.
Cause: The boiling points of Diethyl 1,1-cyclohexanedicarboxylate, unreacted diethyl malonate, and the mono-alkylated intermediate can be relatively close, making fractional distillation challenging, especially with small-scale reactions.
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points and improve separation.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely boiling impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide excellent separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of Diethyl 1,1-cyclohexanedicarboxylate?
A1: The most prevalent by-products are unreacted starting materials, namely diethyl malonate and 1,5-dibromopentane, and the mono-alkylated intermediate, diethyl (5-bromopentyl)malonate. In some cases, a dimeric product from the intermolecular reaction of two molecules of diethyl malonate with one molecule of 1,5-dibromopentane can also be formed.
Q2: How can I confirm the presence of these by-products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin Layer Chromatography (TLC): A quick way to visualize the different components. The product will have a different Rf value compared to the starting materials and the mono-alkylated intermediate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides both the retention times for different components and their mass spectra, allowing for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively identify the structures of the product and by-products. For instance, the presence of the methine proton in the mono-alkylated intermediate will be a key diagnostic signal.
Q3: My final product appears to be contaminated with a carboxylic acid. What is the likely cause and how can I remove it?
A3: This is likely due to the hydrolysis of one or both of the ester groups, which can occur if the reaction mixture is exposed to water during workup, especially under acidic or basic conditions. To remove the acidic impurity, you can wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup. This will deprotonate the carboxylic acid, making it water-soluble and allowing it to be extracted into the aqueous phase.
Q4: I am using ethanol as the solvent with sodium ethoxide. Could transesterification be an issue?
A4: Transesterification is a potential side reaction where the ethyl ester groups of your product or starting material could be exchanged with the solvent alcohol.[1] However, in this specific synthesis, since both the ester and the alcohol are ethyl-based, transesterification with ethanol will not lead to a different product. If you were to use a different alcohol as a solvent (e.g., methanol with sodium methoxide), you would likely see a mixture of methyl and ethyl esters in your final product.
Data Presentation
Table 1: Physical Properties of Key Compounds
For effective purification, understanding the physical properties of the desired product and potential by-products is crucial.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl malonate | 160.17 | 199 |
| 1,5-Dibromopentane | 229.96 | 222-224 |
| Diethyl (5-bromopentyl)malonate | 309.20 | Decomposes upon heating |
| Diethyl 1,1-cyclohexanedicarboxylate | 228.28 | 260-262 |
Note: Boiling points are at atmospheric pressure unless otherwise specified.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Diethyl 1,1-cyclohexanedicarboxylate
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (2.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel at room temperature.
-
Addition of 1,5-Dibromopentane: After the addition of diethyl malonate is complete, add 1,5-dibromopentane (1.05 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent such as hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Diethyl 1,1-cyclohexanedicarboxylate.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Diethyl 1,1-cyclohexanedicarboxylate.
Caption: Workflow for the synthesis and purification of Diethyl 1,1-cyclohexanedicarboxylate.
References
-
Organic Syntheses. diethyl 1,1-cyclobutanedicarboxylate. [Link]
-
PubChem. Diethyl 1,1-cyclohexanedicarboxylate. [Link]
-
PubChem. Diethyl malonate. [Link]
-
PubChem. 1,5-Dibromopentane. [Link]
-
Master Organic Chemistry. Transesterification. [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]
Sources
Technical Support Center: Stereoselectivity in Reactions with Diethyl 1,1-Cyclohexanedicarboxylate
Technical Support Center: Stereoselectivity in Reactions with Diethyl 1,1-Cyclohexanedicarboxylate
From the Senior Application Scientist's Desk:
Welcome to the technical support center for stereoselective synthesis involving Diethyl 1,1-Cyclohexanedicarboxylate. This prochiral substrate is a valuable starting material for creating complex, stereochemically rich cyclohexanoid structures, which are core motifs in numerous natural products and pharmaceutical agents[1]. However, controlling the stereochemical outcome of reactions at the C1 position presents a common and significant challenge.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to troubleshoot common issues and answer frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design more selective and robust synthetic routes.
Troubleshooting Guide: Improving Stereoselectivity
This section addresses specific problems encountered during the stereoselective modification of Diethyl 1,1-Cyclohexanedicarboxylate and its derivatives.
Question 1: My alkylation reaction on Diethyl 1,1-cyclohexanedicarboxylate is resulting in a nearly 1:1 mixture of stereoisomers. What are the primary causes and how can I fix this?
Answer:
Achieving high stereoselectivity in the alkylation of a prochiral starting material like Diethyl 1,1-cyclohexanedicarboxylate hinges on creating a sterically and electronically differentiated environment for the incoming electrophile. A racemic or nearly racemic output suggests that the transition states leading to the two possible stereoisomers are energetically very similar.
Core Causality: The two ester groups are "enantiotopic," meaning in an achiral environment, an attacking reagent cannot distinguish between them. To achieve selectivity, you must introduce a chiral influence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor stereoselectivity.
Detailed Solutions:
-
Employ a Chiral Auxiliary: This is the most robust and common strategy. By temporarily attaching a chiral molecule to the substrate, you can effectively direct the approach of the incoming electrophile.[2][3] The dianion of a mono-esterified cyclohexane-1,2-dicarboxylic acid with a chiral alcohol like (-)-menthol has been shown to react with alkyl halides with high selectivity.[4][5]
-
Mechanism of Action: The chiral auxiliary, such as the menthyl group, creates a sterically hindered face of the enolate. The incoming electrophile is forced to approach from the less hindered face, resulting in the preferential formation of one diastereomer.
Protocol: Stereoselective Alkylation using a (-)-Menthol Auxiliary [4][5]
-
Synthesis of Mono-Menthyl Ester: Perform a selective enzymatic or chemical hydrolysis of Diethyl 1,1-cyclohexanedicarboxylate to yield the monoacid-monoester. Subsequently, esterify the free carboxylic acid with (-)-menthol using a standard method (e.g., DCC/DMAP coupling).
-
Dianion Formation: Dissolve the purified mono-menthyl ester derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add 2.2 equivalents of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Stir for 1-2 hours at -78 °C to ensure complete dianion formation.
-
Alkylation: Add 1.1 equivalents of the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise to the cold solution.
-
Quenching & Workup: Allow the reaction to stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material. Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Analysis & Cleavage: Determine the diastereomeric ratio (d.r.) using ¹H NMR or chiral HPLC. The auxiliary can then be cleaved via hydrolysis (e.g., LiOH) or reduction (e.g., LiAlH₄) to yield the desired enantiomerically enriched product.
-
-
Optimize Reaction Parameters: Even without a chiral auxiliary, some degree of selectivity can sometimes be induced by carefully controlling the reaction conditions, although this is generally less effective.
-
Temperature: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) is critical. Lower temperatures increase the energy difference between the diastereomeric transition states, thus enhancing selectivity.
-
Base/Counterion: The choice of base can influence the aggregation state and rigidity of the enolate. Lithium bases (like LDA) are often superior due to their strong coordinating ability, which can lead to more organized transition states.
-
Solvent: Solvents like THF are preferred as they can effectively solvate the metal counterion without disrupting the enolate structure.
-
Question 2: I am attempting a desymmetrization of Diethyl 1,1-cyclohexanedicarboxylate via enantioselective hydrolysis, but the enantiomeric excess (e.e.) of my product is unacceptably low.
Answer:
Low enantiomeric excess in an enzymatic or catalytic desymmetrization points to one of two core issues: either the catalyst is not effectively discriminating between the two enantiotopic ester groups, or the reaction conditions are suboptimal for the catalyst's activity and selectivity.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Suboptimal Enzyme/Catalyst | The active site of the chosen lipase or esterase may not provide a sufficiently tight chiral pocket to differentiate the two prochiral ester groups effectively. | Screen a panel of different lipases (e.g., Lipase from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL)) or esterases under standard conditions to identify a more selective biocatalyst. |
| Incorrect pH or Buffer | Enzyme activity and selectivity are highly dependent on pH. The ionization state of key amino acid residues in the active site dictates substrate binding and catalysis. | Perform the hydrolysis in a buffered solution. Optimize the pH by running small-scale reactions across a range (e.g., pH 6.0 to 8.0 in 0.5 unit increments) to find the optimum for enantioselectivity. |
| Presence of Organic Co-solvents | While sometimes necessary for substrate solubility, organic co-solvents (e.g., acetone, isopropanol) can denature the enzyme or alter its conformation, leading to a loss of selectivity. | Minimize the use of co-solvents. If required, screen water-miscible solvents that are known to be more enzyme-friendly (e.g., t-butanol, DMSO) at the lowest possible concentration (<10% v/v). |
| Product Inhibition/Racemization | The monoacid product could be inhibiting the enzyme, or under certain pH conditions, the product might be susceptible to racemization. | Run the reaction to a lower conversion (~50%) where the e.e. of the remaining diester and the monoacid product is often highest. Monitor the reaction over time to find the optimal endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind achieving stereoselectivity with a prochiral substrate like Diethyl 1,1-cyclohexanedicarboxylate?
The carbon atom to which the two carboxylate groups are attached (C1) is a prochiral center. The two ethyl carboxylate groups are enantiotopic. This means they are chemically equivalent in an achiral environment but can be distinguished by a chiral reagent or catalyst.[6] The goal of any stereoselective reaction on this substrate is to introduce a chiral influence that causes the reaction to proceed preferentially at one of the two enantiotopic groups or faces, leading to an excess of one stereoisomer.[7]
Q2: I need to perform a Michael addition. How can I control the stereochemistry?
Controlling stereochemistry in a Michael addition to an acceptor using an enolate derived from Diethyl 1,1-cyclohexanedicarboxylate follows similar principles to alkylation. The key is to form a rigid, well-defined transition state.[8]
-
Use a Chiral Auxiliary: As with alkylation, attaching a chiral auxiliary is a highly effective method. The auxiliary will direct the conjugate addition to one face of the enolate.
-
Organocatalysis: An increasingly powerful strategy is the use of chiral amine catalysts (e.g., derived from proline or cyclohexanediamine). These catalysts can form a chiral enamine or iminium ion intermediate, which then reacts with the Michael acceptor in a highly controlled, stereoselective manner.[9][10] This approach is advantageous as it avoids the need to install and remove an auxiliary.
Caption: Organocatalytic Michael addition pathway.
Q3: What are the best analytical methods to determine the stereochemical purity (d.r. or e.e.) of my products?
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. Using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H), you can separate and quantify the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For Diastereomers: Standard ¹H or ¹³C NMR is often sufficient to determine the diastereomeric ratio. The different spatial arrangements of the diastereomers usually result in distinct chemical shifts for certain protons or carbons, allowing for integration and ratio calculation.
-
For Enantiomers: To distinguish enantiomers, you must use a chiral environment. This can be achieved with:
-
Chiral Shift Reagents (e.g., Eu(hfc)₃): These lanthanide complexes can coordinate to Lewis basic sites (like carbonyls) in your molecule, inducing different chemical shifts for the enantiomers.
-
Chiral Solvating Agents: These agents form transient diastereomeric complexes with your analyte, leading to peak separation.
-
-
-
Gas Chromatography (GC): If your product is volatile, chiral GC using a column with a chiral stationary phase is an excellent alternative to HPLC.
Q4: After using a chiral auxiliary, what are the standard methods for its removal?
The removal of the auxiliary must be done under conditions that do not cause racemization of the newly formed stereocenter.[2] The method depends on the nature of the auxiliary's linkage.
-
Ester Linkage (e.g., menthol, 8-phenylmenthol):
-
Hydrolysis: Saponification using bases like lithium hydroxide (LiOH) in a THF/water mixture is common.
-
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) will reduce the ester to an alcohol.
-
-
Amide Linkage (e.g., Evans oxazolidinones, pseudoephedrine):
-
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can cleave the amide.
-
Reductive Cleavage: LiAlH₄ or other hydrides can reduce the amide to the corresponding alcohol.
-
It is crucial to recover the chiral auxiliary, as they are often expensive, making the overall process more economical and sustainable.[11]
References
-
Stereoselective Reactions. (2021, January 20). YouTube. [Link]
-
Stereoselective vs. Stereospecific Reactions. (n.d.). ChemTalk. [Link]
-
Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents. (1993). PubMed. [Link]
-
1,2-Diethyl 1,2-cyclohexanedicarboxylate. (n.d.). PubChem. [Link]
-
ChemInform Abstract: The Stereoselective Alkylation of Cyclohexane-1,2-dicarboxylic Acid Mono-(-)-menthyl Ester. (2010, May 18). ResearchGate. [Link]
-
Stereoselective and Stereospecific Reactions. (2023, April 10). Master Organic Chemistry. [Link]
-
Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. (2016, May 18). NIH National Center for Biotechnology Information. [Link]
-
Chiral Auxiliaries In CSIR NET Chemistry | Reactive Intermediate. (2023, January 7). YouTube. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]
-
Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. (2006). PubMed. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2018, August 15). PubMed Central. [Link]
-
Organocatalytic enantioselective reactions involving prochiral carbocationic intermediates. (n.d.). Royal Society of Chemistry. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
Stereochemistry for the Michael addition of cyclohexanone. (2022, September 30). YouTube. [Link]
-
Enantioselective Transformations of Prochiral Rings. (2005, August 8). Organic Chemistry Portal. [Link]
-
Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing distant stereocenters. (2023, February 22). NIH National Center for Biotechnology Information. [Link]
-
cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R). (2018, July 15). jbcs.ru. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). scielo.org.mx. [Link]
-
01.11 Enantioselective Catalysis. (2019, August 7). YouTube. [Link]
-
The stereoselective alkylation of cyclohexane-1,2-dicarboxylic acid mono-(−)-menthyl ester. (1994). Sci-Hub. [Link]
-
Diethyl trans-1,2-Cyclohexanedicarboxylate. (n.d.). PubChem. [Link]
-
Novel Michael Additions to Phenols Promoted by Osmium(II): Convenient Stereoselective Syntheses of 2,4- and 2,5-Cyclohexadienones. (1994). OpenScholar. [Link]
Sources
- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. The stereoselective alkylation of cyclohexane-1,2-dicarboxylic acid mono-(−)-menthyl ester / Tetrahedron Letters, 1994 [sci-hub.fr]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. comporgchem.com [comporgchem.com]
- 9. Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Technical Support Center: Diethyl 1,1-cyclohexanedicarboxylate Reaction Kinetics
Technical Support Center: Diethyl 1,1-cyclohexanedicarboxylate Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the study of solvent effects on the reaction kinetics of Diethyl 1,1-cyclohexanedicarboxylate. As Senior Application Scientists, we have structured this guide to explain not just the how, but the fundamental why behind the experimental observations and protocols.
Section 1: Foundational Concepts & FAQs
This section addresses the core principles governing the kinetic studies of Diethyl 1,1-cyclohexanedicarboxylate.
Q1: What is the primary reaction studied to understand the kinetics of Diethyl 1,1-cyclohexanedicarboxylate, and why is the solvent so influential?
The most common reaction investigated is the hydrolysis of the ester groups, typically under basic conditions (saponification), to yield the corresponding dicarboxylate salt and ethanol. This reaction is well-suited for kinetic studies because its progress can be conveniently monitored and it is highly sensitive to the surrounding medium.
The solvent is a critical variable because it is not merely an inert medium; it actively participates in the reaction at a molecular level.[1][2] Solvents influence reaction rates by:
-
Stabilizing or destabilizing reactants and transition states: The relative solvation of the starting materials versus the transition state can dramatically alter the activation energy of the reaction.[3][4]
-
Modulating the reactivity of nucleophiles: Solvents can "cage" or shield a nucleophile (like OH⁻ in basic hydrolysis), reducing its effective concentration and reactivity.[5][6]
-
Influencing the reaction pathway: In some cases, the solvent can act as a reagent, leading to alternative products (e.g., transesterification in alcohol solvents).
Q2: What are the most critical solvent properties to consider, and how do they impact the hydrolysis rate?
For the hydrolysis of an ester like Diethyl 1,1-cyclohexanedicarboxylate, which involves an ion (e.g., OH⁻) attacking a polar molecule, the key solvent properties are polarity, protic/aprotic nature, and dielectric constant.
| Solvent Property | Description | Expected Effect on Basic Hydrolysis Rate | Rationale |
| Polarity | A measure of the solvent's dipole moment and its ability to solvate charged or polar species.[7] | Generally, increasing polarity increases the rate.[1][8] | The transition state in ester hydrolysis is more polar and has a more dispersed charge than the reactants. Polar solvents stabilize this transition state more effectively, lowering the activation energy.[1][3] |
| Protic vs. Aprotic Nature | Protic solvents have O-H or N-H bonds and can act as hydrogen bond donors (e.g., water, ethanol).[7] Aprotic solvents lack these bonds (e.g., DMSO, acetone).[9] | Polar aprotic solvents lead to significantly faster rates than polar protic solvents.[5] | Polar protic solvents form strong hydrogen bonds with the anionic nucleophile (OH⁻), creating a "solvent cage" that deactivates it.[5][6] Polar aprotic solvents solvate the accompanying cation but leave the nucleophile relatively "naked" and highly reactive.[10] |
| Dielectric Constant (ε) | A macroscopic measure of a solvent's ability to separate charge.[2] | For ion-dipole reactions, an increase in dielectric constant generally leads to a decrease in the rate constant.[11] | According to the Hughes-Ingold theory, for a reaction between an ion and a dipole, the charge is more dispersed in the activated complex. A lower polarity solvent is less able to solvate the concentrated charge on the reactant ion, raising its ground state energy and thus decreasing the activation barrier.[3] However, specific solute-solvent interactions are often more influential than the bulk dielectric constant.[11] |
Q3: What does the mechanism for base-catalyzed hydrolysis look like?
The base-catalyzed hydrolysis (saponification) of Diethyl 1,1-cyclohexanedicarboxylate proceeds via a nucleophilic acyl substitution mechanism. The diagram below outlines the key steps.
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Section 2: Experimental Design & Protocol
A robust experimental design is crucial for obtaining reliable and reproducible kinetic data.
Q4: How do I design and execute an experiment to measure the effect of different solvents on the reaction rate?
This protocol describes a method for studying the kinetics of the basic hydrolysis of Diethyl 1,1-cyclohexanedicarboxylate in various aqueous-organic solvent mixtures using titration.
Caption: Workflow for a Kinetic Titration Experiment.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Ester Solution: Prepare a stock solution of Diethyl 1,1-cyclohexanedicarboxylate (e.g., 0.1 M) in the chosen organic solvent (e.g., DMSO, Ethanol, Acetone).
-
Base Solution: Prepare a stock solution of Sodium Hydroxide (e.g., 0.1 M) in deionized water.
-
Solvent Mixtures: For each kinetic run, prepare the desired solvent mixture (e.g., 70:30 v/v Ethanol:Water) in a reaction vessel.
-
Standardized Acid: Prepare and standardize a solution of HCl (e.g., 0.05 M) for titration.
-
-
Temperature Control:
-
Place the reaction vessel and separate flasks containing the ester and base solutions into a constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow them to equilibrate for at least 20 minutes. Temperature control is critical as reaction rates are highly temperature-dependent.[12]
-
-
Reaction Initiation:
-
To start the reaction, pipette a known volume of the ester stock solution and the base stock solution into the temperature-controlled reaction vessel containing the solvent mixture.
-
Start a stopwatch immediately upon the addition of the final reagent. Ensure rapid and thorough mixing.
-
-
Monitoring the Reaction by Titration:
-
At regular, recorded time intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Immediately quench the reaction by dispensing the aliquot into a flask containing ice-cold deionized water. This dramatically slows the reaction rate.[13]
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the unreacted NaOH in the quenched sample with the standardized HCl solution until the endpoint is reached. Record the volume of HCl used.
-
Repeat this process for 7-10 time points, until the reaction has proceeded to approximately 70-80% completion.
-
-
Data Analysis:
-
The concentration of the ester at time t is proportional to (V∞ - Vt), where Vt is the volume of titrant at time t and V∞ is the volume at infinite time (reaction completion).[12]
-
Assuming the reaction is pseudo-first-order (if [OH⁻] >> [Ester]) or second-order, plot the appropriate integrated rate law expression against time. For a second-order reaction with equal initial concentrations, a plot of 1/[Ester] vs. time will be linear, with the slope equal to the rate constant, k.
-
Repeat the entire experiment for each solvent system to compare the rate constants.
-
Section 3: Troubleshooting Guide
Even with a careful plan, experiments can yield unexpected results. This section addresses common problems.
Q5: My reaction rate is dramatically different than expected in a specific solvent. What is the likely cause?
This is a common and insightful observation. The answer almost always lies in the differential solvation of the reactants versus the transition state.
Caption: Solvation Effects on Activation Energy (ΔG‡).
-
If the rate is SLOWER than expected (e.g., in a high concentration of ethanol): You are likely observing the powerful effect of a protic solvent. The ethanol and water molecules are forming a tight hydrogen-bonded shell around the hydroxide ion (OH⁻).[6] This solvation shell is very stable, lowering the ground state energy of the reactant. To react, the OH⁻ must shed some of this shell, which requires energy. This increases the overall activation energy barrier (ΔG‡), slowing the reaction.[5]
-
If the rate is FASTER than expected (e.g., in a DMSO/water mixture): You are seeing the benefit of a polar aprotic solvent. DMSO is polar and can stabilize the transition state, but it cannot act as a hydrogen bond donor.[9] It solvates the cation (e.g., Na⁺) well but leaves the OH⁻ anion relatively unsolvated and highly reactive.[10] This raises the ground state energy of the reactant, significantly lowering the activation barrier and accelerating the reaction.
Q6: My kinetic plots are not linear, and the data points are scattered. What are the common experimental errors?
Irreproducible or non-linear data often points to a lack of control over key experimental variables. Before questioning the reaction mechanism, check the following:
-
Temperature Fluctuation: The rate constant is exponentially dependent on temperature (Arrhenius equation). A variation of even 1 °C can cause significant changes in the rate. Ensure your water bath is stable and that all solutions are fully equilibrated before mixing.[12][14]
-
Inadequate Mixing: If reagents are not mixed homogenously at t=0, you will be sampling from regions of different concentrations, leading to scattered data. Ensure vigorous and immediate mixing upon initiation.
-
Solvent Purity and Water Content: Ensure you are using high-purity, anhydrous organic solvents (if required for a specific system). Trace amounts of water or other impurities can affect reaction rates. For aqueous mixtures, use deionized, distilled water.
-
Pipetting/Sampling Inconsistency: Errors in pipetting the aliquots or in the titration itself will directly lead to scattered plots. Use calibrated volumetric glassware and practice a consistent titration technique.
-
Reaction Quenching: If the quenching step is not fast enough, the reaction will continue to proceed in your sample vial, leading to inaccurate time points. Quenching in ice is generally effective.[13]
-
Side Reactions: In alcohol-based solvents, especially at higher temperatures, a competing transesterification reaction can occur. If your solvent is methanol, you could be forming a methyl ester, which complicates the kinetics. Consider if your solvent is truly inert under the reaction conditions.
Q7: The reaction does not seem to follow simple second-order kinetics. Could the mechanism be more complex?
While ester hydrolysis is a classic second-order reaction, deviations can occur. If you have ruled out the experimental errors listed above, consider these possibilities:
-
Reversible Reaction: Esterification is a reversible process.[15] If the products (ethanol and water) build up to significant concentrations, the reverse reaction can become non-negligible, causing the net forward rate to decrease and deviate from simple kinetics. This is more common in acid-catalyzed hydrolysis.
-
Two-Step Hydrolysis: Diethyl 1,1-cyclohexanedicarboxylate has two ester groups. The hydrolysis of the first ester group creates a monoester with a charged carboxylate group nearby. This charge can influence the rate of the second hydrolysis step (often slowing it down due to electrostatic repulsion of the incoming OH⁻). The overall kinetics would be a composite of two different second-order rate constants.
-
Autocatalysis: If one of the products of the reaction can catalyze the reaction itself, the rate will appear to accelerate over time, which will not fit a simple integrated rate law. This is less likely for this specific reaction but is a possibility in other systems.
To investigate this, consider using Reaction Progress Kinetic Analysis (RPKA) or varying the initial concentrations of reactants to see how the rate law changes.[16]
Section 4: Data Analysis & Interpretation
Q8: How do I properly analyze my kinetic data to determine the rate constant?
The method of analysis depends on the order of the reaction. For the base-catalyzed hydrolysis of an ester, we typically assume second-order kinetics.
-
Convert Titration Volume to Concentration:
-
Calculate the initial moles of NaOH and Ester.
-
For each time point t, use the volume of HCl titrant to calculate the moles of unreacted NaOH.
-
Calculate the concentration of the ester, [Ester]t, at each time point.
-
-
Use the Integrated Rate Law: The choice of which integrated rate law to use is a key step in kinetic analysis.[17]
-
If [Ester]₀ = [NaOH]₀: The second-order integrated rate law is: 1/[Ester]t = kt + 1/[Ester]₀ A plot of 1/[Ester]t versus time (t) should yield a straight line with a slope equal to the rate constant, k.
-
If [NaOH]₀ >> [Ester]₀ (Pseudo-First-Order Conditions): The concentration of NaOH remains effectively constant. The reaction behaves as first-order with respect to the ester. ln[Ester]t = -k't + ln[Ester]₀ A plot of ln[Ester]t versus time (t) will be linear, with a slope of -k'. The true second-order rate constant k can be found by k = k' / [NaOH]₀.
-
-
Method of Initial Rates: An alternative is to measure the initial rate of reaction at different starting concentrations of one reactant while keeping the other constant.[18] This allows for the direct determination of the reaction order with respect to each reactant.
The most robust approach is to use nonlinear least-squares fitting of the concentration vs. time data directly to the integrated rate law equation, as this avoids data transformation errors.[17]
References
- Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosph
- Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Vertex AI Search.
- Kinetic studies in ester hydrolysis. Vertex AI Search.
- Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathal
- Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- Methods Based on Chemical Kinetics: Theory and Practice. BrainKart.
- Reaction Kinetics using a Chemputable Framework for D
- How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction R
- Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. RJPN.
- Linear or Nonlinear Least-Squares Analysis of Kinetic Data?.
- The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE.org.
- How the solvent effect the reaction rate?.
- Ch 8 : Solvent Effects. University of Calgary.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Polar Protic and Aprotic Solvents. ChemTalk.
- Protic vs Aprotic Solvents (with Examples). PSIBERG.
- Chapter 13.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Reaction kinetics ( Acid hydrolysis of an ester)
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Diethyl 1,1-cyclohexanedicarboxyl
- Diethyl cyclohexane-1,1-dicarboxyl
- (PDF) Kinetic Study of Esterification Reaction.
- Diethyl 1,1-cyclohexanedicarboxyl
- What are the applications of Diethyl 1,1-cyclopropanedicarboxyl
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
- 1: Chemical Kinetics - The Method of Initial R
- 326 - K1 Kinetics of Ester Hydrolysis. YouTube.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. jru-b.com [jru-b.com]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. psiberg.com [psiberg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 10. theorango.com [theorango.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Reaction kinetics ( Acid hydrolysis of an ester) lab report Featuring the.. [askfilo.com]
- 13. m.youtube.com [m.youtube.com]
- 14. oarjpublication.com [oarjpublication.com]
- 15. researchgate.net [researchgate.net]
- 16. Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Temperature control in the synthesis of Diethyl 1,1-cyclohexanedicarboxylate
Temperature control in the synthesis of Diethyl 1,1-cyclohexanedicarboxylate
Technical Support Center: Thermodynamic Control Guide
Welcome to the Process Chemistry Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters required for the synthesis of Diethyl 1,1-cyclohexanedicarboxylate via the malonic ester synthesis.
This is not a basic recipe. It is a technical analysis of why specific temperature ranges are mandatory to balance reaction kinetics against safety hazards and side-product formation.[1][2]
The Thermodynamic & Kinetic Framework
The synthesis involves the double alkylation of diethyl malonate with 1,5-dibromopentane.[1][2] Success depends on managing two opposing thermal requirements:
-
Exothermic Control (Enthalpy): The initial deprotonation of diethyl malonate by sodium ethoxide is exothermic.[1][2] Uncontrolled heat here leads to solvent boil-over and potential runaway reactions.[1][2]
-
Endothermic/Entropic Drive (Entropy): The second alkylation (ring closure) is entropically disfavored (forming a constrained ring).[1][2] This step requires sustained thermal energy (Reflux) to overcome the activation energy barrier.[1][2]
Critical Control Points (CCP) Protocol
Phase 1: Enolate Formation (The Exotherm)[1]
-
Reagents: Sodium metal, Absolute Ethanol, Diethyl Malonate.[1][2]
-
Target Temperature:
-
Technical Insight: The reaction of sodium with ethanol generates hydrogen gas and significant heat (
).[1][2]-
Protocol: Add sodium to ethanol slowly. Maintain temperature
to prevent rapid evolution from carrying solvent vapor out of the condenser. -
Crucial Step: Once
is dissolved, cool to before adding diethyl malonate.[1][2] The deprotonation is fast; adding malonate to a boiling ethoxide solution can cause an immediate, violent eruption.[1][2]
-
Phase 2: The Cyclization (The Kinetic Barrier)[1]
-
Reagents: Sodio-malonic ester (in situ), 1,5-Dibromopentane.[1][2]
-
Target Temperature:
(Reflux) -
Technical Insight:
-
Addition: Add 1,5-dibromopentane dropwise at a rate that maintains a gentle reflux without external heating. This utilizes the heat of the first alkylation (S_N2) to drive the reaction.[1][2]
-
The Soak: After addition, external heating is mandatory .[1][2] You must reflux for 2–4 hours .[1][2]
-
Why? The formation of the 6-membered ring requires the distal bromide to find the nucleophilic carbon.[1][2] Without reflux, the reaction stalls at the mono-alkylated intermediate (Diethyl 5-bromopentylmalonate), which is a difficult-to-separate impurity.[1][2]
-
Phase 3: Isolation (Thermal Stability)
-
Target Temperature:
(Pot temperature) -
Technical Insight: Malonic esters are susceptible to thermal decarboxylation if traces of acid or moisture are present at high temperatures (
).[1][2]
Troubleshooting & FAQs
Q1: The reaction mixture solidified during the addition of 1,5-dibromopentane. What happened?
Diagnosis: Sodium bromide (NaBr) precipitation. Solution: This is normal and indicates the reaction is proceeding.[1][2] As the alkylation occurs, NaBr precipitates out of ethanol.[1][2] Ensure your mechanical stirring is robust (overhead stirrer preferred over magnetic).[1][2] Do not add water to dissolve it during the reaction; this will kill the active enolate.[1][2]
Q2: I have a low yield and a large amount of "polymer" or gum in the flask.
Diagnosis: Intermolecular polymerization vs. Intramolecular cyclization. Root Cause: Concentration too high or Temperature too low.[1][2] If the temperature is too low during addition, the cyclization is too slow, allowing the mono-alkylated intermediate to react with another molecule of malonate rather than closing the ring. [1] Fix: Ensure high dilution (more ethanol) and maintain vigorous reflux during the soak period.
Q3: My product smells like vinegar after distillation.
Diagnosis: Partial hydrolysis and decarboxylation. Root Cause: Wet ethanol or moisture ingress during reflux.[1][2] At reflux temperatures, water will hydrolyze the ester to the acid, which then decarboxylates to the mono-acid. [1] Fix: Use Absolute Ethanol (dried over molecular sieves or Mg turnings).[1][2] Use a calcium chloride drying tube on top of the condenser.[1][2]
Q4: Can I use DMF or DMSO to speed up the reaction?
Diagnosis: Solvent effects. Analysis: Yes, polar aprotic solvents (DMF/DMSO) vastly increase the rate of S_N2 reactions.[1] However, they make temperature control much harder (exotherms are sharper) and workup more difficult (high boiling points). [1] Recommendation: Stick to Ethanol/NaOEt for safety and ease of purification unless you have specialized cooling equipment.[1][2]
Data Presentation
Table 1: Thermal Critical Control Points
| Phase | Operation | Temp Range | Critical Hazard / Quality Risk |
| Preparation | Na + EtOH | 20–50°C | |
| Activation | Add Malonate | 50–60°C | Runaway exotherm if added too fast.[1][2] |
| Reaction | Add Dibromide | 70–80°C | Maintain self-sustaining reflux. |
| Completion | Post-Add Soak | 78°C (Reflux) | Incomplete cyclization (Mono-alkyl impurity). |
| Isolation | Distillation | <120°C (Vac) | Thermal degradation/Decarboxylation.[1][2] |
Table 2: Physical Properties (Target & Reagents)
| Compound | MW ( g/mol ) | BP (Atm) | BP (Vacuum) | Density |
| Diethyl 1,1-cyclohexanedicarboxylate | 242.31 | ~260°C (Dec) | 100–110°C @ 3 mmHg | 1.05 g/mL |
| 1,5-Dibromopentane | 229.94 | 224°C | 98°C @ 10 mmHg | 1.69 g/mL |
| Diethyl Malonate | 160.17 | 199°C | 95°C @ 20 mmHg | 1.05 g/mL |
Visualizations
Diagram 1: Reaction Workflow & Thermal Profile
Caption: Thermal progression from controlled activation to high-energy cyclization.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing thermal and kinetic failures in synthesis.
References
-
Organic Syntheses, Coll.[1][2] Vol. 2, p. 194 (1943); Vol. 11, p. 26 (1931). Cyclobutane-1,1-dicarboxylic acid, diethyl ester.[1][2] (Primary reference for 1,1-dicarboxylate cyclization methodology using alkyl dihalides). [1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for Malonic Ester Synthesis thermodynamics).
-
PubChem Compound Summary. Diethyl 1,1-cyclohexanedicarboxylate (CAS 1139-13-5).[1][2] National Center for Biotechnology Information.[1][2]
-
Fisher Scientific Safety Data Sheet. Sodium Ethoxide Solution. (Safety data regarding exotherms and water reactivity).
Sources
Technical Support Center: Work-up Procedures for Diethyl 1,1-Cyclohexanedicarboxylate Reactions
Technical Support Center: Work-up Procedures for Diethyl 1,1-Cyclohexanedicarboxylate Reactions
Welcome to the technical support center for the synthesis and work-up of Diethyl 1,1-Cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of diethyl 1,1-cyclohexanedicarboxylate is a classic example of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction. Typically, this involves the dialkylation of diethyl malonate with 1,5-dibromopentane in the presence of a base, such as sodium ethoxide. The enolate of diethyl malonate acts as a nucleophile, sequentially displacing the bromide ions to form the six-membered ring. While the reaction is robust, the work-up and purification stages are critical for obtaining a high yield of the pure product and often present challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of diethyl 1,1-cyclohexanedicarboxylate.
Issue 1: Low or No Product Yield
Q: I performed the reaction and after work-up, I have a very low yield of my desired product. What could have gone wrong?
A: Low yields in this synthesis can stem from several factors, often related to the initial reaction conditions which then complicate the work-up.
-
Incomplete Deprotonation: The first step is the formation of the diethyl malonate enolate. If the base is not strong enough or if there is moisture in the reaction, deprotonation will be incomplete, leading to a poor yield. Ensure you are using a sufficiently strong base like sodium ethoxide and that all glassware and reagents are scrupulously dry.[1]
-
Side Reactions: The most common side reaction is the formation of a dialkylated, non-cyclic product where two molecules of diethyl malonate react with one molecule of 1,5-dibromopentane. This can be minimized by using a high dilution to favor the intramolecular cyclization.
-
Premature Quenching: If the reaction is quenched before it has gone to completion, you will isolate starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Issue 2: Presence of Unreacted Diethyl Malonate in the Final Product
Q: After purification, my product is still contaminated with a significant amount of diethyl malonate. How can I remove it?
A: This is a common issue as diethyl malonate and diethyl 1,1-cyclohexanedicarboxylate have relatively close boiling points, making separation by simple distillation challenging.
-
Fractional Distillation: Careful fractional distillation under reduced pressure using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is the most effective method to separate the product from unreacted diethyl malonate.
-
Aqueous Wash with Base: A dilute basic wash (e.g., 5% sodium carbonate solution) during the work-up can help remove some of the unreacted diethyl malonate by converting it to its water-soluble sodium salt. However, be cautious as this can also promote hydrolysis of your product if the conditions are too harsh or the contact time is too long.
-
Column Chromatography: If distillation is ineffective, column chromatography on silica gel is a reliable method for purification. A solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate, will typically allow for good separation.
Issue 3: Product Appears Oily and Discolored After Solvent Removal
Q: I've removed the extraction solvent, but my product is a discolored oil. What are the likely impurities?
A: A discolored, oily product often indicates the presence of side products or residual starting materials.
-
Polymerization Products: Under basic conditions, 1,5-dibromopentane can undergo elimination and polymerization reactions, leading to colored impurities.
-
Incomplete Washing: If the organic layer was not thoroughly washed during the work-up, residual base or salts can cause discoloration upon concentration. Ensure you wash the organic layer to a neutral pH and use a brine wash to break up any emulsions and remove excess water.
-
Thermal Decomposition: If distillation was performed at too high a temperature, decomposition of the product or impurities can occur. Always use reduced pressure for the distillation of high-boiling esters.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture on a silica gel plate alongside your starting materials (diethyl malonate and 1,5-dibromopentane). Develop the plate in a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spots and the appearance of a new, less polar product spot will indicate the reaction is proceeding. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q2: How do I properly quench the reaction?
A2: The reaction is typically quenched by pouring the reaction mixture into a cold, dilute aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride. This neutralizes the excess base and protonates any remaining enolate. Adding the reaction mixture to the quench solution is preferred to adding the quench to the reaction, as it helps to dissipate the heat of neutralization more effectively.
Q3: What is the purpose of washing the organic layer with brine?
A3: Washing with a saturated sodium chloride solution (brine) serves two main purposes. First, it helps to break up emulsions that can form between the organic and aqueous layers, making separation easier. Second, it draws water out of the organic layer by osmosis, aiding in the drying process before the addition of a solid drying agent.
Q4: Can I use a different base instead of sodium ethoxide?
A4: While sodium ethoxide is the most common base, other strong bases like sodium hydride (NaH) can also be used. If using NaH, the reaction will produce hydrogen gas, so it must be performed in a well-ventilated fume hood with an appropriate gas outlet. The choice of base can sometimes influence the extent of side reactions.
Experimental Protocol: Work-up and Purification
This protocol is adapted from a similar, well-established procedure in Organic Syntheses for the preparation of diethyl 1,1-cyclobutanedicarboxylate.[2]
-
Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature. Slowly and with stirring, pour the reaction mixture into a beaker containing a cold (0-5 °C) solution of 1 M hydrochloric acid. The volume of the acid solution should be roughly equal to the volume of the reaction mixture.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of a suitable organic solvent, such as diethyl ether or ethyl acetate. Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
An equal volume of deionized water.
-
An equal volume of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
An equal volume of brine (saturated NaCl solution). During each wash, shake the separatory funnel, allow the layers to separate, and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask occasionally for 10-15 minutes.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh extraction solvent to ensure complete transfer of the product. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation. Set up a fractional distillation apparatus and collect the fraction corresponding to the boiling point of diethyl 1,1-cyclohexanedicarboxylate (approximately 130-132 °C at 10 mmHg).
Data Presentation
| Parameter | Diethyl Malonate | 1,5-Dibromopentane | Diethyl 1,1-Cyclohexanedicarboxylate |
| Molecular Weight | 160.17 g/mol | 229.99 g/mol | 228.28 g/mol [3] |
| Boiling Point | 199 °C | 222 °C | ~277 °C (atm) |
| Density | 1.055 g/mL | 1.689 g/mL | ~1.03 g/mL |
Visualizations
Experimental Workflow
Caption: A typical work-up and purification workflow for Diethyl 1,1-cyclohexanedicarboxylate.
Proposed GC-MS Fragmentation Pathway
Caption: A proposed fragmentation pathway for Diethyl 1,1-cyclohexanedicarboxylate in GC-MS (EI).
References
-
Organic Syntheses, Coll. Vol. 4, p.271 (1963); Vol. 32, p.41 (1952). [Link]
-
PubChem. Diethyl 1,1-cyclohexanedicarboxylate. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Reference Data & Comparative Studies
Diethyl 1,1-cyclohexanedicarboxylate vs. dimethyl 1,1-cyclohexanedicarboxylate in synthesis
Diethyl 1,1-cyclohexanedicarboxylate vs. dimethyl 1,1-cyclohexanedicarboxylate in synthesis
[1]
Executive Summary
In the synthesis of gem-disubstituted cyclohexane scaffolds—a structural motif critical to spiro-barbiturates and gabapentinoid precursors—the choice between Diethyl 1,1-cyclohexanedicarboxylate (DE-1,1) and Dimethyl 1,1-cyclohexanedicarboxylate (DM-1,1) is often treated as trivial.[1] It is not.
While both serve as precursors to 1,1-cyclohexanedicarboxylic acid and 1,1-bis(hydroxymethyl)cyclohexane, they exhibit distinct kinetic and processing behaviors.[1] DM-1,1 offers superior atom economy and faster hydrolysis rates in sterically congested environments.[1][2] DE-1,1 , conversely, provides higher lipophilicity for facile extraction and compatibility with standard ethanolic process streams, avoiding the toxicity management required for methanol.
The Bottom Line: Use DM-1,1 for high-throughput, atom-efficient routes requiring rapid saponification.[1][2] Use DE-1,1 for robust, scalable processes where lipophilic extraction efficiency and ethanol solvent compatibility are paramount.[1]
Physicochemical Profile
The geminal substitution at the C1 position creates a specific steric environment that amplifies the differences between the methyl and ethyl esters.
| Feature | Dimethyl 1,1-cyclohexanedicarboxylate (DM-1,[1]1) | Diethyl 1,1-cyclohexanedicarboxylate (DE-1,1) | Impact on Synthesis |
| Formula | C₁₀H₁₆O₄ | C₁₂H₂₀O₄ | - |
| MW | 200.23 g/mol | 228.29 g/mol | DM-1,1 is ~14% more mass efficient.[1] |
| Atom Economy | High | Moderate | DM-1,1 generates less waste mass per mole of product.[1][2] |
| Boiling Point | ~130-135 °C (at 15 mmHg) | ~140-145 °C (at 15 mmHg) | Both require high vacuum for distillation; DE-1,1 requires slightly higher energy.[1][2] |
| Lipophilicity (cLogP) | ~1.9 | ~2.8 | DE-1,1 partitions better into organic solvents (EtOAc/Toluene) during aqueous workup.[1][2] |
| Hydrolysis Rate | Moderate | Slow | DM-1,1 is preferred if the next step is saponification (see Section 3).[1][2] |
Synthetic Utility & Reactivity: The Steric Wall
The defining challenge with 1,1-cyclohexanedicarboxylates is the "Steric Wall" .[1] The quaternary carbon at position 1 creates significant steric crowding, shielding the ester carbonyls from nucleophilic attack.
Hydrolysis Kinetics
In standard esters, the rate difference between methyl and ethyl is negligible. In gem-disubstituted systems, it becomes a process bottleneck.[1][2]
-
DM-1,1: The methoxy group is smaller, allowing hydroxide ions to access the carbonyl carbon more easily despite the adjacent cyclohexane ring.
-
DE-1,1: The ethoxy group adds rotational bulk.[1] The "tetrahedral intermediate" formed during saponification is higher in energy due to severe crowding, significantly retarding the reaction rate.
Recommendation: If your target is the dicarboxylic acid (e.g., for decarboxylation to cyclohexanecarboxylic acid), DM-1,1 will reduce reflux times by 30-50% compared to DE-1,1.
The Transesterification Trap
A common failure mode in process chemistry is the "Mixed Ester Scramble." This occurs when the alkoxide base used for cyclization does not match the ester group.
Figure 1: The "Matching Base" rule is absolute in malonate alkylations. Mismatched bases lead to inseparable mixtures of dimethyl, diethyl, and ethyl-methyl esters.
Experimental Protocols
The following protocols are self-validating. The completion of the reaction is indicated by the cessation of precipitate formation (NaBr) and pH neutrality of the organic layer after workup.
Protocol A: Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate
Best for: Scalable batches where ethanol recycling is available.[1]
-
Reagents:
-
Procedure:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, mechanical stirrer, and addition funnel. Under N₂ atmosphere, charge the NaOEt solution.
-
Addition: Mix diethyl malonate and 1,5-dibromopentane. Add this mixture dropwise to the refluxing NaOEt solution over 2 hours. Note: Slow addition prevents intermolecular polymerization of the dibromide.
-
Reaction: Reflux for 4-6 hours. A heavy white precipitate (NaBr) will form immediately.[1][2]
-
Workup: Cool to RT. Remove ethanol via rotary evaporation (recover solvent).[1][2] Resuspend residue in Water/EtOAc (1:1).[1]
-
Separation: Wash organic layer with water (2x) and brine (1x).[1][2] Dry over MgSO₄.[1][2][3]
-
Purification: Fractional distillation under high vacuum.[1][2] Collect fraction boiling at ~140-145°C (15 mmHg).[1][2]
-
-
Validation: ¹H NMR (CDCl₃) shows disappearance of the malonate CH₂ singlet (3.3 ppm) and appearance of the cyclohexane ring multiplet (1.4-2.1 ppm).[1]
Protocol B: Synthesis of Dimethyl 1,1-Cyclohexanedicarboxylate
Best for: Green chemistry applications and high-speed saponification.[1][2]
-
Reagents:
-
Procedure:
-
Setup: Identical to Protocol A.
-
Critical Variance: The reflux temperature of MeOH (65°C) is lower than EtOH (78°C).[1] The reaction may require 6-8 hours to reach completion due to the lower thermal energy, despite the faster intrinsic kinetics of the methyl ester formation.
-
Workup: Caution: Methanol is toxic.[1][2] Ensure proper ventilation.[1][2] Remove MeOH completely before aqueous partition to prevent emulsion formation.[1][2]
-
Purification: Distillation.[1][2][3] Boiling point will be slightly lower than the diethyl analog.[1]
-
Strategic Selection: Decision Matrix
When designing a synthesis route for a drug candidate (e.g., a Gabapentin analog or spiro-barbiturate), use this logic flow to select the ester.[1]
Figure 2: Selection logic based on downstream processing and facility constraints.
Comparison Summary Table
| Parameter | Dimethyl Ester | Diethyl Ester |
| Reaction Solvent | Methanol (Toxic, difficult to dry) | Ethanol (Class 3 solvent, easy drying) |
| Base Requirement | Sodium Methoxide | Sodium Ethoxide |
| Downstream Hydrolysis | Fast (Relatively) | Slow (Sterically hindered) |
| Crystallinity of Derivatives | Tend to be higher melting | Tend to be lower melting / oils |
| Cost | Generally Lower (Atom Economy) | Slightly Higher |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1][2] (Standard protocols for malonic ester synthesis and alkylation). [1]
-
Cope, A. C., et al. (1957).[1] "Cyclic Polyolefins. I. Synthesis of Cycloöctatetraene from Chloroprene."[1][2] Journal of the American Chemical Society, 79(17), 4720–4729. (Foundational work on malonate alkylations and ring closures).
-
Warner-Lambert Co. (1977).[1][2] Process for the preparation of Gabapentin. U.S. Patent 4,024,175.[1][2][4] (Describes the industrial relevance of 1,1-cyclohexane diacetic acid precursors).
-
Smith, M. B. (2020).[1][2][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Mechanistic explanation of steric hindrance in ester hydrolysis). [1]
-
PubChem. (2023).[1][2] Diethyl 1,1-cyclohexanedicarboxylate Compound Summary. National Center for Biotechnology Information.[1][2] [1]
Sources
- 1. Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to Catalysts in the Synthesis of Diethyl 1,1-cyclohexanedicarboxylate
A Comparative Guide to Catalysts in the Synthesis of Diethyl 1,1-cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and fine chemical production, the efficient and selective synthesis of key intermediates is paramount. Diethyl 1,1-cyclohexanedicarboxylate, a valuable building block for various spirocyclic compounds and pharmacologically active molecules, is one such intermediate. Its synthesis, typically achieved through the dialkylation of diethyl malonate with 1,5-dibromopentane, is highly dependent on the catalytic system employed. This guide provides a comprehensive comparative analysis of various catalysts for this transformation, offering insights into their performance, mechanistic pathways, and practical applications to aid researchers in catalyst selection and process optimization.
Introduction to the Synthesis
The formation of Diethyl 1,1-cyclohexanedicarboxylate involves a C-C bond-forming reaction where the active methylene group of diethyl malonate undergoes a double alkylation with 1,5-dibromopentane. The core challenge lies in facilitating this reaction between two immiscible phases: the organic phase containing the diethyl malonate and 1,5-dibromopentane, and the aqueous or solid phase of the base required for deprotonation of the malonate. This is where the choice of catalyst becomes critical. This guide will explore and compare the efficacy of several classes of catalysts:
-
Phase Transfer Catalysts (PTCs) , particularly Quaternary Ammonium Salts.
-
Ionic Liquids (ILs) as green and recyclable catalytic media.
-
Heterogeneous Catalysts for ease of separation and reuse.
-
The impact of Ultrasound Assistance as a process intensification strategy.
Phase Transfer Catalysis: The Workhorse Approach
Phase transfer catalysis is a widely adopted and effective method for the synthesis of Diethyl 1,1-cyclohexanedicarboxylate. The mechanism hinges on the ability of the catalyst to transport the reactive enolate anion from the aqueous or solid phase into the organic phase where the alkylation reaction occurs.
Mechanism of Phase Transfer Catalysis
Figure 1: General mechanism of phase transfer catalysis for the synthesis of Diethyl 1,1-cyclohexanedicarboxylate.
Comparative Performance of Quaternary Ammonium Salts
Quaternary ammonium salts are the most common class of PTCs for this reaction. Their efficacy is influenced by the lipophilicity of the cation and the nature of the anion.
| Catalyst | Structure | Key Features | Typical Yield (%) | Typical Reaction Time (h) |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | Commonly used, good balance of solubility and activity. | 85-95 | 8-16 |
| Aliquat® 336 | (C₈H₁₇)₃(CH₃)N⁺Cl⁻ | Higher lipophilicity, can be more effective in certain solvent systems. | 90-98 | 6-12 |
| Benzyltriethylammonium Chloride (BTEAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | Often used, but may have lower thermal stability. | 80-90 | 10-18 |
Table 1: Comparison of common quaternary ammonium salt catalysts. Yields and reaction times are indicative and can vary with reaction conditions.
Expert Insight: The choice between these catalysts often comes down to a balance of cost, efficiency, and the specific solvent system. While Aliquat® 336 can offer slightly higher yields and shorter reaction times due to its increased lipophilicity, TBAB is a robust and cost-effective option for many applications.
Ionic Liquids: A Greener Alternative
Ionic liquids (ILs) are salts with melting points below 100 °C, and they can act as both the solvent and the catalyst. Their negligible vapor pressure and potential for recyclability make them an attractive green alternative to traditional volatile organic solvents.
Mechanism in Ionic Liquids
In the context of this synthesis, imidazolium-based ionic liquids can facilitate the reaction by enhancing the nucleophilicity of the malonate enolate and providing a polar environment for the reaction to proceed.
Figure 2: Simplified representation of the role of an ionic liquid in the synthesis.
Performance of Ionic Liquids
| Ionic Liquid | Key Features | Typical Yield (%) | Recyclability |
| [BMIM][Br] | 1-Butyl-3-methylimidazolium bromide. Acts as a solvent and promotes the reaction. | 80-90 | Good, can be reused several times with minimal loss of activity. |
| [HMIM][Br] | 1-Hexyl-3-methylimidazolium bromide. Increased lipophilicity can improve solubility of reactants. | 85-95 | Good, similar to [BMIM][Br]. |
Table 2: Performance of selected ionic liquids as catalysts.
Expert Insight: While ionic liquids offer significant environmental advantages, their higher cost and the need for efficient product separation and IL recycling are important considerations for industrial applications. The viscosity of some ILs can also present challenges in stirring and mass transfer.
Heterogeneous Catalysis: Simplifying a-z
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. For the synthesis of Diethyl 1,1-cyclohexanedicarboxylate, polymer-supported quaternary ammonium salts are a prominent example.
Polymer-Supported Catalysts
These catalysts consist of a quaternary ammonium salt covalently bonded to a polymer backbone, such as polystyrene.
| Catalyst | Support | Key Features | Typical Yield (%) | Recyclability |
| Polystyrene-supported TBAB | Polystyrene beads | Easy to filter and reuse, reduced catalyst leaching. | 75-85 | Excellent, can be reused for multiple cycles.[1] |
Table 3: Performance of a representative heterogeneous catalyst.
Expert Insight: The lower yields sometimes observed with polymer-supported catalysts compared to their homogeneous counterparts can be attributed to mass transfer limitations. However, the ease of recovery and reuse often outweighs this for large-scale production, contributing to a more sustainable process.
Ultrasound Assistance: A Process Intensification Tool
Ultrasonic irradiation has emerged as a powerful technique to enhance the rate and efficiency of multiphase reactions.[2] The acoustic cavitation generated by ultrasound creates localized high temperatures and pressures, leading to micro-turbulence at the phase interface. This dramatically increases the interfacial area and accelerates the mass transfer of the phase transfer catalyst and reactants.
Benefits of Ultrasound Assistance:
-
Reduced Reaction Times: Reactions that take several hours under silent conditions can often be completed in a fraction of the time.[2]
-
Increased Yields: The enhanced mass transfer can lead to higher product yields.[2]
-
Milder Reaction Conditions: The energy input from ultrasound can sometimes allow for lower reaction temperatures.
Comparative Effect of Ultrasound:
| Catalytic System | Condition | Typical Reaction Time (h) | Typical Yield (%) |
| TBAB | Silent | 12 | 90 |
| TBAB | Ultrasound | 3 | 95 |
Table 4: Illustrative comparison of a PTC reaction with and without ultrasound assistance.
Figure 3: Experimental workflow for ultrasound-assisted synthesis.
Experimental Protocols
General Protocol for Phase Transfer Catalyzed Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq.), 1,5-dibromopentane (1.05 eq.), and a suitable solvent (e.g., toluene or chlorobenzene).
-
Add the base (e.g., anhydrous potassium carbonate, 2.5 eq.) and the phase transfer catalyst (e.g., TBAB, 0.05 eq.).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Diethyl 1,1-cyclohexanedicarboxylate.
Protocol for Ultrasound-Assisted Synthesis
-
Combine diethyl malonate (1.0 eq.), 1,5-dibromopentane (1.05 eq.), anhydrous potassium carbonate (2.5 eq.), and the phase transfer catalyst (e.g., TBAB, 0.05 eq.) in a reaction vessel.
-
Immerse the vessel in an ultrasonic cleaning bath or use an ultrasonic horn.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power, maintaining the temperature with a water bath.
-
Follow the work-up and purification procedure as described in the general PTC protocol.
Conclusion
The synthesis of Diethyl 1,1-cyclohexanedicarboxylate can be effectively achieved using a variety of catalytic systems.
-
Phase transfer catalysts , particularly quaternary ammonium salts like TBAB and Aliquat® 336, offer a robust and high-yielding approach, making them a popular choice in many research and industrial settings.
-
Ionic liquids present a promising green alternative, although considerations of cost and recyclability are important.
-
Heterogeneous catalysts , such as polymer-supported PTCs, provide a practical solution for catalyst recovery and reuse, aligning with the principles of sustainable chemistry.
-
Ultrasound assistance is a powerful tool for process intensification, significantly reducing reaction times and often improving yields across different catalytic systems.
The optimal catalyst and method will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact. This guide provides the foundational knowledge and comparative data to enable researchers to make informed decisions and develop efficient and sustainable synthetic routes to Diethyl 1,1-cyclohexanedicarboxylate.
References
- BenchChem. (2025). A Comparative Analysis of Quaternary Ammonium Salts in Organic Synthesis: A Guide for Researchers.
- Diez-Barra, E., de la Hoz, A., & Sánchez-Migallón, A. (1992). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. HETEROCYCLES, 34(7), 1365.
- Scribd. (n.d.).
- Ziarani, G. M., Kheilkordi, Z., & Gholamzadeh, P. (2019). Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity, 24(3), 771–820.
- BenchChem. (2025).
- De la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164.
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
- LookChem. (n.d.).
- ResearchGate. (2014).
- MDPI. (2019).
- ResearchGate. (2025). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes.
- ResearchGate. (2025).
- Koziolowa, A., & Grodzicki, A. (1987). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, 791.
- Li, H., et al. (2011). Catalytic Synthesis of Diethyl Pimelate with Functionalized Ionic Liquids. Asian Journal of Chemistry, 23(5), 2172-2174.
- National Institutes of Health. (n.d.). Ultrasound‐assisted emerging technologies for chemical processes.
- Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- Entezari, M. H., & Shameli, A. A. (2000). Phase-transfer catalysis and ultrasonic waves I. Cannizzaro reaction. Ultrasonics Sonochemistry, 7(4), 169–172.
- Ohtaka, A. (2013). Recyclable polymer-supported nanometal catalysts in water. The Chemical Record, 13(3), 274–285.
- Thieme. (2025).
- Thieme. (n.d.).
- MDPI. (2021).
- Hielscher Ultrasonics. (n.d.).
- National Institutes of Health. (n.d.). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions.
- National Science Foundation Public Access Repository. (2021).
- Beilstein Journals. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2023). Acidic Metal-Based Functional Ionic Liquids Catalyze the Synthesis of Bio-Based PEF Polyester.
- ChemRxiv. (n.d.). Friedel-Crafts reaction with polyolefins as alkylation reagents and poly(vinyl chloride)
- MDPI. (n.d.).
- Wikipedia. (n.d.). Metal–organic framework.
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Optimizing Dieckmann Condensation: A Yield Comparison Guide for Diester Substrates
Optimizing Dieckmann Condensation: A Yield Comparison Guide for Diester Substrates
Executive Summary
The Dieckmann condensation—the intramolecular Claisen condensation of diesters—remains the premier method for synthesizing 5- and 6-membered cyclic
This guide moves beyond generic textbook descriptions to provide a rigorous, data-backed comparison of diester substrates. We analyze why diethyl adipate (forming 5-membered rings) consistently outperforms diethyl pimelate (forming 6-membered rings) under kinetic control, and how high-dilution techniques are mandatory for maximizing yields in medium-to-large ring cyclizations.[2]
Mechanistic Drivers & Critical Control Points
To optimize yield, one must understand the reaction's reversibility. The Dieckmann condensation is an equilibrium process driven to completion only by the irreversible deprotonation of the final
Critical Failure Mode: If the cyclized product lacks an acidic proton at the
Visualization: Reaction Mechanism & Driving Force
Figure 1: The mechanistic pathway highlights the final deprotonation step (red arrow) as the thermodynamic sink that drives the reaction forward.[2]
Comparative Yield Analysis
The following data aggregates yields from Organic Syntheses and validated literature, comparing standard conditions (Na/NaOEt in Toluene/Benzene or Ethanol).
Scenario A: Ring Size Effects (Entropy vs. Enthalpy)
The formation of 5-membered rings is kinetically favored over 6-membered rings due to the proximity of chain ends (entropy), despite 6-membered rings often being thermodynamically stable.
| Substrate | Product (Ring Size) | Typical Yield | Primary Constraint |
| Diethyl Adipate ( | Cyclopentanone deriv.[2] (5) | 74–81% | Minimal.[2][3] Fast kinetics. |
| Diethyl Pimelate ( | Cyclohexanone deriv.[2][4] (6) | 45–60% | Slower kinetics; competing polymerization.[2] |
| Diethyl Suberate ( | Cycloheptanone deriv.[2] (7) | < 20% | Entropically disfavored.[2] Requires high dilution.[5] |
| Diethyl Sebacate ( | Cyclononanone deriv.[2] (9) | Trace | Intermolecular condensation dominates.[2] |
Key Insight: For rings larger than 7 members, standard concentration (0.1–0.5 M) fails.[2] Yields can be restored to 60–80% using high-dilution techniques (simultaneous slow addition of substrate to a large volume of refluxing solvent) or utilizing the Ruggli-Ziegler dilution principle [1].
Scenario B: The Thorpe-Ingold Effect (Gem-Dimethyl Effect)[1][6]
Substituents on the tether chain restrict conformational freedom, forcing the reactive ester groups closer together.[6][7] This dramatically accelerates cyclization and improves yields, particularly for difficult ring sizes.[2]
| Substrate Structure | Relative Cyclization Rate | Yield Impact |
| Unsubstituted (Linear) | 1 (Baseline) | Standard (e.g., ~50% for 6-ring) |
| Mono-methyl substituted | ~21x Faster | Moderate increase (+10-15%) |
| Gem-dimethyl substituted | ~250x Faster | Significant increase (>85% ) |
Application: When synthesizing complex macrocycles or strained rings, introducing a gem-dimethyl group (if structurally permissible) or a temporary cyclic acetal on the chain can boost yields from <20% to >70% [2].[2]
Scenario C: Heterocyclic Precursors
Dieckmann condensation is widely used to form piperidines and pyrrolidines. The nitrogen protecting group plays a vital role in yield.
| Substrate | Product | Yield | Notes |
| N-Benzyl-iminodiacetate | Pyrrolidine deriv. | 65–75% | Benzyl group provides steric bulk; prevents polymerization.[2] |
| N-Carbethoxy-iminodipropionate | Piperidone deriv. | 40–55% | Carbamates can sometimes interfere with alkoxide bases. |
Experimental Protocol: The "Self-Validating" System
This protocol utilizes Sodium Hydride (NaH) in Toluene .[2][8][9] This system is superior to NaOEt/EtOH for two reasons:
-
Irreversibility:
gas is evolved, driving the enolate formation. -
Temperature: Toluene allows a higher reflux temperature (
) than ethanol, overcoming activation energy barriers for 6-membered rings.[2]
Reagents
-
Diester Substrate: 50 mmol (dried over molecular sieves)
-
Sodium Hydride (60% in oil): 100-110 mmol (2.0-2.2 equivalents)[2]
-
Solvent: Anhydrous Toluene (250 mL)
-
Quench: Glacial Acetic Acid or dilute HCl
Workflow Diagram
Figure 2: Step-by-step workflow for NaH-mediated Dieckmann condensation.[2] The "Initiation" step is crucial to prevent an induction period followed by a runaway exotherm.
Detailed Steps
-
Base Prep: Place NaH (2.2 eq) in a flame-dried 3-neck flask under Argon. Wash twice with dry hexane to remove mineral oil if purification is downstream critical; otherwise, use as is.[2] Suspend in dry Toluene.
-
Initiation: Heat the suspension to
. Add a catalytic amount of absolute ethanol (approx. 0.5 mL).-
Why? NaH is often coated with oxide/hydroxide. Ethanol generates a small amount of NaOEt, which is more soluble and initiates the reaction faster than solid NaH.
-
-
Addition: Dissolve the diester in a small volume of toluene. Add this solution dropwise to the refluxing base suspension over 1–2 hours.
-
Control Point: Slow addition mimics high dilution conditions, favoring intramolecular cyclization over intermolecular polymerization.[2]
-
-
Completion: Reflux until hydrogen evolution ceases. The mixture often becomes a thick slurry (the sodium enolate salt).
-
Quench: Cool to
. Slowly add glacial acetic acid (calculated to neutralize the base) followed by ice water.[2]-
Caution: Do not allow the temperature to spike, or the ester may hydrolyze.
-
-
Workup: Separate the organic layer, wash with brine, dry over
, and evaporate. Purify via vacuum distillation (for simple cyclic ketones) or column chromatography.[2]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Intermolecular polymerization (Oligomers).[2] | High Dilution: Increase solvent volume by 5-10x. Add substrate very slowly via syringe pump. |
| No Reaction | Base inactive or wet solvent. | Ensure solvent is anhydrous (Karl Fischer <50 ppm).[2] Add catalytic EtOH to activate NaH. |
| Ring Opening | Retro-Dieckmann during workup. | Ensure the quench is acidic enough to protonate the enolate immediately but cold enough to prevent hydrolysis. |
| Starting Material Recovery | Enolization of starting material without cyclization. | Use a non-nucleophilic base (e.g., LiHMDS or LDA) at |
References
-
Schaefer, J. P., & Bloomfield, J. J. (1967).[2][4] The Dieckmann Condensation. Organic Reactions, 15, 1-203.[2] [2]
-
Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.[2]
-
Pinkney, P. S. (1937).[2] 2-Carbethoxycyclopentanone.[4][10][11] Organic Syntheses, Coll.[2] Vol. 2, p.116.
-
Snyder, H. R., Brooks, L. A., & Shapiro, S. H. (1943).[2] 2-Carbethoxycyclohexanone. Organic Syntheses, Coll.[2] Vol. 2, p.194.[2] [2]
-
Davis, B. R., & Garrett, P. J. (1991).[2] Acylation of Esters, Ketones and Nitriles.[2] Comprehensive Organic Synthesis, 2, 795-863.[2]
Sources
- 1. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. books.lucp.net [books.lucp.net]
- 7. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. gchemglobal.com [gchemglobal.com]
Stereoselectivity in the Desymmetrization of Diethyl 1,1-Cyclohexanedicarboxylate: A Comparative Technical Guide
Stereoselectivity in the Desymmetrization of Diethyl 1,1-Cyclohexanedicarboxylate: A Comparative Technical Guide
Topic: Stereoselectivity of reactions: Diethyl 1,1-cyclohexanedicarboxylate vs. other substrates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The Quaternary Challenge
The construction of all-carbon quaternary stereocenters remains one of the most demanding tasks in asymmetric synthesis.[3] Diethyl 1,1-cyclohexanedicarboxylate represents a quintessential prochiral substrate for addressing this challenge via enzymatic desymmetrization .[2] Unlike simple kinetic resolution, which is limited to a theoretical 50% yield, desymmetrization of this meso-like (prochiral) diester allows for a theoretical 100% yield of a highly valuable chiral hemiester.
This guide compares the stereoselective performance of Diethyl 1,1-cyclohexanedicarboxylate against acyclic malonates and other cyclic analogs, focusing on the application of Pig Liver Esterase (PLE) as the primary biocatalyst. We analyze the structural rigidity factors that influence enantiomeric excess (ee) and provide actionable protocols for laboratory implementation.
Mechanistic Basis of Stereoselectivity
The Prochiral Substrate
Diethyl 1,1-cyclohexanedicarboxylate possesses a plane of symmetry passing through C1 and C4. The two ester groups at C1 are enantiotopic .[2] A chiral catalyst (enzyme) can differentiate these groups based on their spatial orientation within the active site, hydrolyzing one ester selectively to form a chiral carboxylic acid (monoester).[4]
The PLE Active Site (Jones Model)
The stereoselectivity of Pig Liver Esterase is best understood through the Jones Active-Site Model , which maps the binding pockets into cubic space descriptors:
-
H_L (Hydrophobic Large): Accommodates bulky groups.[2]
-
H_S (Hydrophobic Small): Accommodates smaller substituents.[2]
-
P_F (Polar Front) & P_B (Polar Back): Regions interacting with polar functionalities.[2]
For 1,1-cyclohexanedicarboxylates, the rigid cyclohexane ring acts as a steric probe.[2] The enzyme binds the substrate such that the ring occupies the hydrophobic pockets, forcing one specific ester group into the catalytic serine zone for hydrolysis.
Visualizing the Desymmetrization Pathway
Figure 1: Pathway for the enzymatic desymmetrization of a prochiral 1,1-diester to a chiral monoester.
Comparative Analysis: Substrate Performance
The stereochemical outcome is heavily dictated by the conformational rigidity of the substrate. Below is a comparison of Diethyl 1,1-cyclohexanedicarboxylate against key alternatives.
Table 1: Comparative Stereoselectivity (PLE Hydrolysis)
| Substrate Class | Specific Substrate | Conformational Rigidity | Typical ee% (PLE) | Key Limiting Factor |
| Cyclic (6-mem) | Diethyl 1,1-cyclohexanedicarboxylate | High (Chair) | 90 - >98% | Hydrolysis rate decreases with bulky ring substituents |
| Cyclic (3-mem) | Diethyl 1,1-cyclopropanedicarboxylate | Very High (Rigid) | 70 - 90% | Ring strain effects; often requires optimization.[2] |
| Cyclic (4-mem) | Diethyl 1,1-cyclobutanedicarboxylate | High (Puckered) | 85 - 95% | Good balance of rate and selectivity.[2] |
| Acyclic | Diethyl 2-methyl-2-phenylmalonate | Low (Flexible) | 40 - 85%* | Requires co-solvents (e.g., DMSO, t-BuOH) to freeze conformation.[2] |
| Acyclic | Diethyl dimethylmalonate | Low | < 10% | Lack of steric differentiation between methyl groups.[2] |
*Note: High ee for acyclic substrates often requires significant medium engineering (e.g., lowering temperature to -10°C or adding 20% DMSO).[2]
Analysis of Alternatives
-
Vs. Acyclic Malonates: Acyclic substrates like diethyl phenylmalonate possess free rotation around the C2-C(carbonyl) bonds.[2] This flexibility allows the substrate to bind in multiple "unproductive" or "counter-productive" conformations within the PLE active site, eroding stereoselectivity. Diethyl 1,1-cyclohexanedicarboxylate is superior here because the cyclohexane ring is locked primarily in a chair conformation, presenting a consistent 3D shape to the enzyme.
-
Vs. Small Rings (Cyclopropane): While cyclopropanes are rigid, they are much smaller.[2] They may not fill the hydrophobic pockets (
, ) of PLE as effectively as the cyclohexane ring, leading to "loose" binding and lower stereoselectivity unless the ring bears large substituents. -
Vs. Rabbit Liver Esterase (RLE): Experimental data suggests PLE is generally superior to RLE for cyclic meso-diesters.[2] RLE tends to show acceptable ee only for smaller aliphatic ring diesters, whereas PLE handles the bulkier cyclohexane systems with higher fidelity.
Experimental Protocol: PLE-Catalyzed Hydrolysis
This protocol describes the synthesis of the chiral monoester from Diethyl 1,1-cyclohexanedicarboxylate.
Objective: Preparation of (1S)-1-(ethoxycarbonyl)cyclohexane-1-carboxylic acid.
Materials
-
Substrate: Diethyl 1,1-cyclohexanedicarboxylate (10 mmol).
-
Enzyme: Pig Liver Esterase (PLE), crude suspension (Sigma-Aldrich or equivalent), ~100-200 units/mmol substrate.[2]
-
Buffer: 0.1 M Phosphate buffer (pH 7.0 or 8.0).
-
Base: 1.0 M NaOH (for pH stat titration).
-
Solvent: Acetone (optional, <5% v/v to aid solubility).[2]
Workflow
-
Preparation: Suspend Diethyl 1,1-cyclohexanedicarboxylate (2.28 g, 10 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0). If the substrate is insoluble, add acetone (max 2-5 mL) or sonicate to form a fine emulsion.[2]
-
Initiation: Add PLE suspension (approx. 1000 units).
-
Incubation (pH Stat): Stir the mixture vigorously at 20–25°C.
-
Critical Control: As hydrolysis proceeds, carboxylic acid is generated, lowering pH.[2] Use an automatic titrator (pH stat) to maintain pH at 7.0 by the controlled addition of 1.0 M NaOH.
-
Endpoint: Stop the reaction when exactly 1.0 equivalent of NaOH (10 mL) has been consumed. This indicates hydrolysis of one ester group.[2]
-
-
Quenching: Acidify the reaction mixture to pH 2.0 using 2 M HCl. This protonates the product (monoester) and denatures the enzyme.
-
Extraction: Extract the aqueous phase 3x with Ethyl Acetate or Diethyl Ether.[2]
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude monoester is often sufficiently pure, but can be recrystallized from Hexane/EtOAc if necessary.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column) or by derivatization with a chiral amine (e.g., (R)-methylbenzylamine) followed by ¹H NMR.
Troubleshooting & Optimization
-
Low ee? Lower the temperature to 4°C or add 10-20% DMSO.[2] This reduces the conformational entropy of the enzyme-substrate complex.
-
Slow Rate? Increase enzyme loading or improve emulsification. Do not increase temperature above 30°C as PLE stability decreases.[2]
Strategic Applications in Drug Development
The chiral monoester obtained from this reaction is a versatile "chiral synthon."[2]
Figure 2: Downstream synthetic utility of the desymmetrized monoester.
- -Disubstituted Amino Acids: Through Curtius rearrangement, the carboxyl group is converted to an amine with retention of stereochemistry, yielding chiral cyclic amino acids (e.g., 1-amino-1-cyclohexanecarboxylic acid derivatives).[2] These are critical for stabilizing peptide secondary structures.[2]
-
Chiral Building Blocks: Selective reduction of the remaining ester or the acid allows access to chiral hydroxy-esters and lactones.
References
-
Stereoselective Hydrolysis of Substituted Cyclopropanedicarboxylates with Pig Liver Esterase. Helvetica Chimica Acta, 1991. Link
-
Pig Liver Esterase-catalyzed Hydrolyses of Racemic Diacetates of Bicyclic Compounds. Chemistry Letters, 1991. Link
-
Comparison of the Hydrolysis of Cyclic Meso-Diesters with Pig Liver Esterase (PLE) and Rabbit Liver Esterase (RLE). Biocatalysis and Biotransformation, 1995. Link
-
Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Current Organic Synthesis, 2012.[2] Link
-
Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones. Chemical Communications, 2024.[2] Link
-
Improved Process for the Enantioselective Hydrolysis of Prochiral Diethyl Malonates Catalyzed by Pig Liver Esterase. Advanced Synthesis & Catalysis, 2002.[2] Link
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- 2. Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
Mechanistic comparison of reactions involving Diethyl 1,1-cyclohexanedicarboxylate
Mechanistic comparison of reactions involving Diethyl 1,1-cyclohexanedicarboxylate
An In-Depth Mechanistic Guide to the Reactivity of Diethyl 1,1-Cyclohexanedicarboxylate
Introduction: The Synthetic Potential of a Geminal Diester
Diethyl 1,1-cyclohexanedicarboxylate is a geminal diester featuring two ethoxycarbonyl groups attached to the same carbon atom of a cyclohexane ring. This unique structural arrangement dictates its chemical reactivity, making it a valuable intermediate in organic synthesis. Unlike its isomers with esters at different positions, the absence of α-hydrogens on the quaternary carbon (C1) precludes typical enolate-based reactions such as the Dieckmann condensation. However, this substrate readily undergoes reactions at the carbonyl carbons, including saponification, decarboxylation, and reduction.
This guide provides a mechanistic comparison of key reactions involving diethyl 1,1-cyclohexanedicarboxylate, offering detailed experimental protocols, comparative data, and insights into the underlying principles that govern these transformations. The content is tailored for researchers and professionals in drug development and chemical synthesis who require a deep, practical understanding of this versatile building block.
Saponification and Subsequent Decarboxylation: A Pathway to Monocarboxylic Acids
One of the most fundamental transformations of diethyl 1,1-cyclohexanedicarboxylate is its conversion to cyclohexanecarboxylic acid. This two-step process involves the hydrolysis of the ester groups followed by the removal of one carboxyl group.
Mechanistic Analysis
The reaction proceeds via two distinct, sequential mechanisms:
-
Saponification: This is a base-catalyzed hydrolysis of the two ester functionalities. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of each ester group. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion. An acid workup is required to protonate the resulting dicarboxylate salt to yield 1,1-cyclohexanedicarboxylic acid.
-
Decarboxylation: The resulting geminal dicarboxylic acid is thermally unstable. Upon heating, it undergoes decarboxylation through a cyclic, six-membered transition state.[1] This concerted pericyclic reaction involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which rapidly tautomerizes to the stable cyclohexanecarboxylic acid.[1]
Caption: Overall workflow for Saponification and Decarboxylation.
Comparative Performance of Reaction Conditions
The efficiency of this transformation is highly dependent on the conditions used for both steps.
| Step | Reagent/Condition | Temperature (°C) | Typical Yield (%) | Mechanistic Insight |
| Saponification | 10% aq. KOH | Reflux | >95 (to diacid) | Standard base-mediated hydrolysis; ensures complete conversion of both ester groups.[2] |
| Saponification | 6M H₂SO₄ | Reflux | ~90 (to diacid) | Acid-catalyzed hydrolysis is also effective but can sometimes lead to side reactions if not controlled. |
| Decarboxylation | Neat, Thermal | 150-180 | >90 | The reaction is driven by the thermodynamic stability of the products (CO₂ is a gas). Heating provides the activation energy for the cyclic transition state.[1] |
Experimental Protocol: Synthesis of Cyclohexanecarboxylic Acid
This protocol details the hydrolysis and subsequent decarboxylation to yield the final product.[3]
-
Saponification:
-
To a solution of diethyl 1,1-cyclohexanedicarboxylate (11.4 g, 0.05 mol) in ethanol (50 mL), add a solution of potassium hydroxide (8.4 g, 0.15 mol) in water (25 mL).
-
Heat the mixture at reflux for 3 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate of 1,1-cyclohexanedicarboxylic acid will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Decarboxylation:
-
Dry the isolated 1,1-cyclohexanedicarboxylic acid thoroughly.
-
Place the dried acid into a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask in an oil bath to 160-180 °C. Vigorous evolution of CO₂ will occur.
-
Continue heating until the gas evolution ceases. The crude cyclohexanecarboxylic acid will remain in the flask.
-
Purify the product by distillation under reduced pressure to yield a colorless liquid or low-melting solid.
-
Reduction with Hydride Reagents: A Route to Diols
The reduction of the ester functionalities in diethyl 1,1-cyclohexanedicarboxylate provides a direct route to 1,1-bis(hydroxymethyl)cyclohexane, a useful diol for polymer and materials science.
Mechanistic Analysis
The reduction of esters to primary alcohols requires a powerful nucleophilic hydride source, such as lithium aluminum hydride (LiAlH₄).[4][5] Milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters.
The mechanism involves two main stages for each ester group:
-
Initial Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[5]
-
Elimination and Second Hydride Attack: This intermediate is unstable and collapses, reforming the carbonyl group and expelling the ethoxide (⁻OEt) as a leaving group. This results in the formation of an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, yielding an alkoxide intermediate.
-
Workup: An acidic workup is performed to protonate the alkoxide, yielding the primary alcohol.
Caption: Experimental workflow for the LiAlH₄ reduction of a diester.
Comparative Performance of Reducing Agents
The choice of reducing agent is critical for the successful transformation of esters.
| Reagent | Solvent | Reactivity with Esters | Product | Mechanistic Rationale |
| LiAlH₄ | Anhydrous THF, Et₂O | High | Primary Alcohol | A powerful, unhindered source of nucleophilic hydride. The Al-H bond is highly polarized, making the hydride very reactive.[4] |
| NaBH₄ | EtOH, MeOH | Very Low / None | No Reaction | A milder reducing agent. The B-H bond is less polarized, and NaBH₄ is generally only effective for reducing aldehydes and ketones.[5] |
| DIBAL-H | Toluene, Hexane | Moderate (at low temp) | Aldehyde (can be isolated) | A sterically hindered hydride source that can allow the reaction to be stopped at the aldehyde stage at low temperatures (-78 °C). |
Experimental Protocol: LiAlH₄ Reduction to 1,1-Bis(hydroxymethyl)cyclohexane
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][6]
-
Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend lithium aluminum hydride (2.8 g, 0.074 mol) in anhydrous diethyl ether (100 mL).
-
-
Addition:
-
Dissolve diethyl 1,1-cyclohexanedicarboxylate (10.0 g, 0.044 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
-
Reaction:
-
After the addition is complete, heat the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.
-
-
Quenching (Workup):
-
Cool the reaction flask in an ice bath.
-
Extremely carefully and slowly , add water (3 mL) dropwise to quench the excess LiAlH₄. This will produce a large volume of hydrogen gas, which must be safely vented.
-
Next, slowly add 15% aqueous sodium hydroxide solution (3 mL).
-
Finally, add water (9 mL) and stir the mixture vigorously until a granular white precipitate of aluminum salts forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake with additional diethyl ether.
-
Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by recrystallization or distillation.
-
Comparative Reactivity in Condensation Reactions: The Role of α-Hydrogens
A key feature distinguishing diethyl 1,1-cyclohexanedicarboxylate from other diesters is its inability to act as a nucleophile in classic condensation reactions.
Mechanistic Analysis: Why the Dieckmann Condensation Fails
The Dieckmann condensation is an intramolecular Claisen condensation that converts 1,6- or 1,7-diesters into cyclic β-keto esters.[7][8][9] The mechanism is critically dependent on the formation of an enolate ion by deprotonating an α-hydrogen (a hydrogen on the carbon adjacent to a carbonyl group).
Diethyl 1,1-cyclohexanedicarboxylate lacks α-hydrogens. The carbon atom to which the ester groups are attached is quaternary. Therefore, a base like sodium ethoxide cannot deprotonate the molecule to form the required enolate nucleophile, and the Dieckmann condensation cannot occur.[10]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. solutioninn.com [solutioninn.com]
Performance of Diethyl 1,1-cyclohexanedicarboxylate as a Michael acceptor compared to others
Performance of Diethyl 1,1-cyclohexanedicarboxylate as a Michael acceptor compared to others
This guide addresses the performance and reactivity profile of Diethyl cyclohexylidenemalonate , the unsaturated Michael acceptor analog of the saturated compound Diethyl 1,1-cyclohexanedicarboxylate.
Executive Summary: Clarifying the Target Molecule
Correction of Nomenclature:
Diethyl 1,1-cyclohexanedicarboxylate (CAS: 1139-13-5) is a saturated geminal diester. Structurally, it consists of a cyclohexane ring with two ester groups attached to the same quaternary carbon. Lacking an
The Functional Michael Acceptor: The compound of interest for researchers investigating Michael reactivity in this chemical family is Diethyl cyclohexylidenemalonate (also known as Diethyl 2-cyclohexylidenemalonate). This compound features an exocyclic double bond conjugated to two ester groups, creating a valid, albeit sterically hindered, Michael acceptor system.
This guide evaluates the performance of Diethyl cyclohexylidenemalonate as a Michael acceptor, comparing it against standard benchmarks like Diethyl methylenemalonate and Diethyl benzylidenemalonate.
Part 1: Comparative Reactivity Profile
The performance of a Michael acceptor is governed by electrophilicity (LUMO energy) and steric hindrance at the
The Steric Wall Effect
In Diethyl cyclohexylidenemalonate, the
-
Consequence: The approach vector for a nucleophile (Burgi-Dunitz angle) is severely obstructed by the axial hydrogens of the cyclohexane ring.
-
Performance Impact: Reaction rates are 100–1000x slower than unsubstituted analogs. High-pressure conditions, Lewis acid catalysis, or highly reactive nucleophiles (e.g., thiols, cuprates) are often required.
Performance Comparison Table
| Feature | Diethyl Methylenemalonate | Diethyl Benzylidenemalonate | Diethyl Cyclohexylidenemalonate |
| Structure Type | Unsubstituted | Monosubstituted | Tetrasubstituted |
| Reactivity Class | Hyper-Reactive (Prone to polymerization) | Moderate (Standard Michael Acceptor) | Sluggish (Sterically Hindered) |
| Primary Challenge | Controlling polymerization | Reversibility (Retro-Michael) | Nucleophilic Access / Sterics |
| 1,2-Addition Risk | Low | Low | High (Hard nucleophiles attack C=O) |
| Ideal Nucleophiles | Weak donors (Enamines, Indoles) | Stabilized Carbanions (Malonates) | Small, Soft Nucleophiles (Thiols, Cuprates) |
| Reversibility | Irreversible | Reversible | Highly Reversible (Steric relief drives reverse) |
Part 2: Mechanistic Analysis & Pathways
The following DOT diagram illustrates the divergent pathways for nucleophilic attack on Diethyl cyclohexylidenemalonate. Note the competition between the desired 1,4-addition (Michael) and the sterically favored 1,2-addition.
Caption: Divergent reaction pathways for sterically hindered alkylidene malonates. Note the high reversibility of the Michael pathway due to steric congestion in the product.
Part 3: Experimental Protocols
Since the commercial availability of the unsaturated acceptor is variable, a self-validating synthesis protocol is provided, followed by an optimized Michael addition protocol using a copper-catalyzed Grignard reagent (Gilman reagent logic) to overcome steric hindrance.
Protocol A: Synthesis of Diethyl Cyclohexylidenemalonate (Knoevenagel Condensation)
Objective: Generate the Michael Acceptor from cyclohexanone and diethyl malonate.
-
Reagents: Cyclohexanone (10 mmol), Diethyl malonate (10 mmol), TiCl₄ (20 mmol), Pyridine (40 mmol), THF (anhydrous).
-
Setup: Flame-dried 100 mL flask under Argon.
-
Procedure:
-
Cool THF (50 mL) to 0°C. Add TiCl₄ dropwise (yellow precipitate forms).
-
Add Cyclohexanone and Diethyl malonate.[1]
-
Add Pyridine dropwise over 15 min.
-
Allow to warm to Room Temperature (RT) and stir for 24h.
-
-
Workup: Quench with water, extract with EtOAc.
-
Validation:
H NMR should show the disappearance of the cyclohexanone -protons and the malonate CH peak. The product has no vinylic protons (tetrasubstituted).
Protocol B: Conjugate Addition of Grignard Reagent (Copper-Catalyzed)
Objective: Force 1,4-addition of a nucleophile (R-MgBr) to the hindered acceptor.
-
Reagents: Diethyl cyclohexylidenemalonate (1.0 equiv), R-MgBr (1.5 equiv), CuI (10 mol%), TMSCl (2.0 equiv), THF.
-
Rationale: Uncatalyzed Grignards will attack the ester carbonyls (1,2-addition) due to the steric wall at the
-carbon. CuI forms a softer organocuprate species that prefers the 1,4-pathway. TMSCl activates the enolate and traps the kinetic product. -
Step-by-Step:
-
Activation: Suspend CuI in THF at -78°C. Add R-MgBr dropwise. Stir 15 min to form the cuprate.
-
Addition: Add TMSCl (essential for trapping the crowded enolate).
-
Reaction: Add Diethyl cyclohexylidenemalonate (dissolved in THF) dropwise over 30 min. Crucial: Slow addition prevents local heating and 1,2-addition.
-
Warming: Allow to warm to 0°C slowly.
-
-
Quench: Pour into saturated NH
Cl (aq) to hydrolyze the silyl enol ether. -
Data Validation:
-
Success: Appearance of a new alkyl group on the cyclohexane ring and a doublet for the malonate CH proton (approx. 3.5 ppm) in
H NMR. -
Failure (1,2-Addition): Retention of the double bond signals (if any visible) or loss of ester groups.
-
References
-
Mechanism of the Michael Reaction
-
Steric Effects in Michael Additions
- Title: Influence of steric hindrance on the 1,4- versus 1,6-Michael addition.
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
Grignard Conjugate Addition Protocols
-
Synthesis of Alkylidene Malonates
- Title: TiCl4/Base Promoted Knoevenagel Condens
- Source: Tetrahedron Letters (Standard Protocol Reference).
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]
- 4. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of Diethyl 1,1-cyclohexanedicarboxylate and its analogs
Spectroscopic comparison of Diethyl 1,1-cyclohexanedicarboxylate and its analogs
This guide provides an in-depth spectroscopic analysis of Diethyl 1,1-cyclohexanedicarboxylate (CAS: 1139-13-5), contrasting it with its acyclic precursor (Diethyl malonate) and strained cyclic analogs (Cyclopropane and Cyclobutane derivatives).
Executive Summary
Diethyl 1,1-cyclohexanedicarboxylate represents a class of gem-disubstituted cycloalkanes where the Thorpe-Ingold effect (angle compression) significantly influences reactivity and spectroscopic properties. Unlike its acyclic parent Diethyl malonate , the cyclohexane derivative exhibits distinct NMR splitting patterns and Mass Spectrometry (MS) fragmentation pathways driven by ring stability.
This guide compares three distinct chemical environments:
-
Acyclic: Diethyl malonate (Free rotation, no ring strain).
-
Unstrained Cyclic: Diethyl 1,1-cyclohexanedicarboxylate (Chair conformation, minimal strain).
-
Strained Cyclic: Diethyl 1,1-cyclopropanedicarboxylate (High strain, Walsh orbital conjugation).
Compound Profiles
| Feature | Diethyl 1,1-cyclohexanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate | Diethyl malonate |
| Structure | 6-membered ring (Gem-disubstituted) | 3-membered ring (Gem-disubstituted) | Acyclic (Methylene bridge) |
| CAS | 1139-13-5 | 1559-02-0 | 105-53-3 |
| MW | 228.28 g/mol | 200.23 g/mol | 160.17 g/mol |
| Key Characteristic | Stable chair conformation; steric bulk. | High ring strain; | High conformational mobility. |
Spectroscopic Deep Dive
A. Infrared Spectroscopy (IR): The Ring Strain Effect
The carbonyl stretching frequency (
-
Diethyl 1,1-cyclohexanedicarboxylate (
): The 6-membered ring is essentially stress-free. The carbonyl stretch appears in the standard range for saturated aliphatic esters. The hybridization of the quaternary carbon is effectively . -
Diethyl 1,1-cyclopropanedicarboxylate (
): Critical Insight: Despite being a "strained" ring, the cyclopropane C-C bonds have high -character (Walsh orbitals), imparting high -character to the exocyclic C-C bonds. However, the cyclopropane ring can act as an electron donor (pseudo-conjugation), similar to a double bond. This conjugation often lowers the carbonyl frequency slightly compared to the cyclohexane analog, mimicking an -unsaturated ester.
B. Nuclear Magnetic Resonance (NMR)
H-NMR Comparison (400 MHz, CDCl| Proton Environment | Diethyl 1,1-cyclohexanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate | Diethyl malonate |
| Ester -OCH | |||
| Ester -CH | |||
| Absent (Quaternary C) | Absent (Quaternary C) | ||
| Ring/Chain Protons | N/A |
-
Analysis: In the cyclohexane derivative, the ring protons are not equivalent. The C2/C6 protons (adjacent to the gem-dicarboxylates) are deshielded (
ppm) due to the anisotropy of the carbonyl groups. In the cyclopropane derivative, all ring protons appear as a singlet due to rapid effective symmetry or accidental equivalence, significantly upfield ( ppm) due to the shielding cone of the cyclopropane ring.
-
Diethyl malonate:
41-42 ppm (Methylene carbon). -
Diethyl 1,1-cyclohexanedicarboxylate:
55-60 ppm.[1] The quaternary carbon is deshielded by the two ester groups and the ring attachments. -
Diethyl 1,1-cyclopropanedicarboxylate:
30-35 ppm. Diagnostic Shift: The quaternary carbon in cyclopropane rings is significantly shielded compared to larger rings due to the unique magnetic anisotropy and orbital hybridization of the 3-membered ring.
C. Mass Spectrometry (MS): Fragmentation Pathways
The stability of the ring dictates the fragmentation pattern under Electron Impact (EI, 70 eV).
-
Diethyl 1,1-cyclohexanedicarboxylate (MW 228):
-
Molecular Ion (
): Weak/Trace at m/z 228. -
Base Peak (m/z 81): Corresponds to the Cyclohexenyl cation (
). The molecule readily loses the ester side chains to relieve steric crowding, leaving the stable 6-membered ring cation. -
Significant Fragment (m/z 173): Loss of a
fragment or partial ester loss ( ). -
Pathway:
.
-
-
Diethyl malonate (MW 160):
-
Base Peak (m/z 115): Loss of ethoxy radical (
). -
Secondary Peak (m/z 133): Loss of HCN (rearrangement).
-
Experimental Protocol: Synthesis & Purification
To ensure spectroscopic data validity, the compound must be synthesized free of mono-alkylated byproducts.
Objective: Synthesis of Diethyl 1,1-cyclohexanedicarboxylate via Dialkylation.
Reagents:
-
Diethyl malonate (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)[1]
-
Sodium Ethoxide (2.2 eq) in Ethanol (Absolute)
Step-by-Step Workflow:
-
Preparation of Ethoxide: Dissolve Sodium metal in dry Ethanol under
atmosphere. -
Enolate Formation: Add Diethyl malonate dropwise at 0°C. Stir for 30 min.
-
Alkylation: Add 1,5-Dibromopentane slowly to prevent polymerization.
-
Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Evaporate ethanol, dilute with water, extract with Diethyl Ether (
). -
Purification: Distillation is critical to separate the cyclic product from unreacted malonate.
-
Boiling Point: ~120-125°C at 15 mmHg.[1]
-
Visualizations
Figure 1: Spectroscopic Characterization Logic
This diagram outlines the decision tree for distinguishing the cyclohexane derivative from its analogs using spectral data.
Caption: Decision tree for identifying cyclic 1,1-dicarboxylates using 1H NMR splitting patterns.
Figure 2: Mass Spectrometry Fragmentation Pathway
Comparison of the stability-driven fragmentation of the cyclohexane derivative.
Caption: Primary fragmentation pathway for Diethyl 1,1-cyclohexanedicarboxylate under EI-MS.
References
-
National Institute of Standards and Technology (NIST). Diethyl 1,1-cyclobutanedicarboxylate Mass Spectrum. NIST Mass Spectrometry Data Center.[2] Available at: [Link]
-
Organic Syntheses. Diethyl 1,1-cyclobutanedicarboxylate. Org. Syn. Coll. Vol. 3, p.213. Available at: [Link]
-
PubChem. Diethyl 1,1-cyclohexanedicarboxylate Compound Summary. National Library of Medicine. Available at: [Link][2]
Sources
Safety & Regulatory Compliance
Navigating the Disposal of Diethyl 1,1-cyclohexanedicarboxylate: A Guide for the Modern Laboratory
Navigating the Disposal of Diethyl 1,1-cyclohexanedicarboxylate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Diethyl 1,1-cyclohexanedicarboxylate (CAS No. 1139-13-5), moving beyond mere instruction to instill a deep understanding of the principles behind these essential procedures.
Foundational Knowledge: Understanding Diethyl 1,1-cyclohexanedicarboxylate
Before addressing disposal, it is imperative to understand the nature of the substance. Diethyl 1,1-cyclohexanedicarboxylate is a diester, appearing as a colorless liquid.[1] While not classified as hazardous under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) in some contexts, it is crucial to treat it with the respect accorded to all laboratory chemicals.[2] It is identified as an irritant, necessitating careful handling to avoid skin and eye contact.
| Property | Value | Source |
| CAS Number | 1139-13-5 | [1][3] |
| Molecular Formula | C12H20O4 | [1] |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Primary Hazard | Irritant | PubChem |
The causality behind treating this non-GHS-hazardous substance with care lies in its potential for irritation and the general principle of minimizing chemical exposure in a laboratory setting. The Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories, which outlines procedures for safe handling and disposal of all chemicals, regardless of their hazard classification.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Diethyl 1,1-cyclohexanedicarboxylate is a multi-step process that begins with waste segregation and culminates in compliant removal from the facility. The following workflow is designed to ensure safety and regulatory adherence at each stage.
Figure 1: A procedural flowchart outlining the key stages for the proper disposal of Diethyl 1,1-cyclohexanedicarboxylate.
Experimental Protocol: Laboratory-Scale Disposal
Objective: To safely collect and store Diethyl 1,1-cyclohexanedicarboxylate waste generated during experimental procedures for subsequent professional disposal.
Materials:
-
Dedicated, chemically resistant waste container (e.g., high-density polyethylene) with a secure screw-top cap.
-
Waste label.
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, and a lab coat.
Methodology:
-
Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE.
-
Waste Segregation: At the point of generation, collect all waste containing Diethyl 1,1-cyclohexanedicarboxylate in a designated container for non-halogenated organic liquid waste.
-
Causality: Proper segregation is a cornerstone of safe and cost-effective chemical waste management. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
-
Container Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste" (as a best practice, even for non-GHS hazardous materials).
-
The full chemical name: "Diethyl 1,1-cyclohexanedicarboxylate".
-
The date the first drop of waste was added.
-
The name of the Principal Investigator (PI) or research group.
-
-
Secure Containment: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and general laboratory traffic.
-
Regulatory Insight: The U.S. Environmental Protection Agency (EPA) allows for the accumulation of hazardous waste in SAAs at or near the point of generation, provided specific conditions are met.
-
Spill Management: Immediate Actions and Cleanup
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.
